Technical Documentation Center

Methyl 1-methoxy-2-indolecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-methoxy-2-indolecarboxylate

Core Science & Biosynthesis

Foundational

chemical structure and properties of methyl 1-methoxy-2-indolecarboxylate

The following technical guide details the chemical structure, synthesis, and properties of Methyl 1-methoxy-2-indolecarboxylate (CAS: 16551-95-4). This monograph is designed for researchers in medicinal chemistry and org...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of Methyl 1-methoxy-2-indolecarboxylate (CAS: 16551-95-4). This monograph is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a specialized building block for N-functionalized indole derivatives.

Chemical Identity & Structural Analysis[1][2]

Methyl 1-methoxy-2-indolecarboxylate is a functionalized indole derivative characterized by an N-alkoxy motif. Unlike common N-methyl or N-H indoles, the 1-methoxy group imparts unique electronic properties to the heterocyclic core, influencing both basicity and regioselectivity during electrophilic substitution.

PropertyData
IUPAC Name Methyl 1-methoxy-1H-indole-2-carboxylate
CAS Registry Number 16551-95-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State Pale yellow solid (typically)
Solubility Soluble in THF, DCM, EtOAc; sparingly soluble in water
Key Functional Groups Indole core, N-Methoxy (hydroxylamine ether), Methyl ester
Structural Significance

The molecule features two electron-withdrawing elements flanking the electron-rich indole nucleus:

  • C2-Ester: Withdraws electron density from the pyrrole ring, stabilizing the molecule against oxidation but reducing the nucleophilicity of C3.

  • N-Methoxy Group: The oxygen atom exerts an inductive withdrawing effect (-I) on the nitrogen, while simultaneously offering mesomeric donation (+M). This unique balance makes the N-OMe bond susceptible to specific reductive cleavage conditions, allowing it to serve as a transient directing group or a metabolic blocker.

Synthesis Protocols

The synthesis of methyl 1-methoxy-2-indolecarboxylate typically proceeds via the methylation of its N-hydroxy precursor. This approach ensures high regioselectivity for the nitrogen atom over the carboxylate oxygen.

Primary Route: O-Alkylation of N-Hydroxyindole

Mechanism: Nucleophilic substitution (


) of the N-hydroxy anion onto methyl iodide.

Reagents:

  • Substrate: Methyl 1-hydroxy-2-indolecarboxylate[1]

  • Base: Sodium Hydride (60% dispersion in oil)

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under nitrogen atmosphere, suspend NaH (1.0 equiv) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add methyl 1-hydroxy-2-indolecarboxylate (1.0 equiv) dropwise (dissolved in THF). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the sodium salt).

  • Alkylation: Add Methyl Iodide (2.0 equiv) dropwise. Allow the mixture to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (more polar N-OH) will disappear, replaced by the less polar N-OMe product.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from methanol or purify via silica gel flash chromatography.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisProtocol Start Start: Methyl 1-hydroxy-2-indolecarboxylate Step1 Step 1: Deprotonation (NaH, THF, 0°C) Start->Step1 Dissolve & Cool Intermediate Intermediate: Sodium 1-oxidoindole salt Step1->Intermediate -H2 (gas) Step2 Step 2: Methylation (MeI, RT, 2-4h) Intermediate->Step2 + MeI (SN2) Check QC Check: TLC/NMR (Disappearance of N-OH peak) Step2->Check Product Product: Methyl 1-methoxy-2-indolecarboxylate Check->Product Purification

Caption: Logical workflow for the O-methylation of 1-hydroxyindole precursors.

Reactivity Profile & Chemical Properties

The reactivity of methyl 1-methoxy-2-indolecarboxylate is defined by the interplay between the ester and the N-methoxy functionality.

Electrophilic Aromatic Substitution (EAS)

The C2 position is blocked by the ester. The N-methoxy group is weakly activating compared to an N-alkyl group but still directs incoming electrophiles to the C3 position .

  • Formylation: Vilsmeier-Haack reaction yields the 3-formyl derivative.

  • Halogenation: Reaction with NBS/NCS introduces halogens at C3.

Ester Transformations

The C2-methyl ester behaves as a standard aromatic ester but is influenced by the steric bulk of the N-methoxy group.

  • Hydrolysis: Base-catalyzed hydrolysis (LiOH/MeOH) yields 1-methoxy-2-indolecarboxylic acid .

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for oxadiazole heterocycles often used in antimicrobial research.

N-O Bond Cleavage

The N-methoxy bond is chemically labile under specific reductive conditions. This property allows the N-OMe group to function as a protecting group or a temporary directing group.

  • Reduction to Indole: Treatment with Zinc/Acetic acid or catalytic hydrogenation (Pd/C) can cleave the N-O bond, yielding methyl indole-2-carboxylate (demethoxylation).

Visualization: Reactivity Pathways

ReactivityMap Core Methyl 1-methoxy- 2-indolecarboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Reduction Reductive Cleavage (Zn/AcOH) Core->Reduction Hydrazinolysis Hydrazinolysis (N2H4) Core->Hydrazinolysis Acid 1-Methoxyindole- 2-carboxylic acid Hydrolysis->Acid Indole Methyl indole- 2-carboxylate Reduction->Indole N-O Bond Break Hydrazide Indole-2-carbohydrazide Derivatives Hydrazinolysis->Hydrazide

Caption: Divergent reactivity pathways: Ester manipulation vs. N-O bond cleavage.

Applications in Drug Development[10]

Na+/H+ Exchanger Inhibitors

Methyl 1-methoxy-2-indolecarboxylate serves as a validated intermediate in the synthesis of indoloylguanidine derivatives . These compounds are potent inhibitors of the Sodium-Hydrogen Exchanger (NHE), a target for treating ischemia-reperfusion injury and cardiac hypertrophy. The N-methoxy variant alters the lipophilicity and metabolic stability profile compared to the N-H analogs.

AhR Modulation

Indole derivatives, particularly those with methoxy substitutions, are known ligands for the Aryl Hydrocarbon Receptor (AhR) . While C-methoxy indoles (e.g., 5-OMe, 6-OMe) are more common, N-methoxy indoles represent a distinct class of ligands that can act as selective AhR modulators (SAhRMs), influencing cytochrome P450 expression.

Phytoalexin Synthesis

The 1-methoxyindole scaffold is a core structure in naturally occurring phytoalexins (plant defense compounds). This ester provides a scalable entry point for synthesizing analogs of brassinin and cyclobrassinin , which possess antifungal and anticancer properties.

References

  • Preparation of methyl 1-methoxy-2-indolecarboxylate via Alkylation. Source: Google Patents (Indoloylguanidine derivatives). Context: Detailed experimental protocol for NaH/MeI alkylation of the 1-hydroxy precursor.

  • Reactivity of 1-Methoxyindoles (Lithiation and Substitution). Source: Heterocycles / ResearchGate.[3] Context: Discusses the directing effects of the N-methoxy group and lithiation strategies at the 2-position.

  • Synthesis of Indole-2-Carboxylic Acid Derivatives. Source: Organic Syntheses.[4][5][6] Context: Foundational methods for reducing 1-hydroxy/1-methoxyindole-2-carboxylates to simple indoles.

  • Methyl 1-methoxy-1H-indole-2-carboxylate (Compound Summary). Source: PubChem.[7] Context: CAS registry (16551-95-4), physical data, and related compound links.

  • Methoxyindoles as AhR Agonists/Antagonists. Source: Molecular Pharmacology (PubMed). Context: Biological activity of methoxy-substituted indoles regarding the Aryl Hydrocarbon Receptor.[8]

Sources

Exploratory

methyl 1-methoxy-2-indolecarboxylate CAS number and safety data

Executive Summary Methyl 1-methoxy-2-indolecarboxylate (CAS: 16551-95-4 ) is a specialized heterocyclic building block belonging to the class of N-alkoxyindoles. Unlike common indole derivatives substituted on the carboc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-methoxy-2-indolecarboxylate (CAS: 16551-95-4 ) is a specialized heterocyclic building block belonging to the class of N-alkoxyindoles. Unlike common indole derivatives substituted on the carbocyclic ring, this compound features a methoxy group directly attached to the indole nitrogen (position 1). This unique structural motif imparts distinct electronic properties and reactivity profiles, making it a valuable intermediate in the synthesis of phytoalexins, hydroxamic acid derivatives, and potential pharmaceutical agents targeting specific biological pathways (e.g., radical scavenging, antimicrobial activity).

This guide details the physicochemical properties, safety protocols, and validated synthetic methodologies for researchers utilizing this compound in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identifiers
Parameter Details
IUPAC Name Methyl 1-methoxy-1H-indole-2-carboxylate
Common Synonyms 1-Methoxyindole-2-carboxylic acid methyl ester; Methyl N-methoxyindole-2-carboxylate
CAS Registry Number 16551-95-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES COC(=O)C1=CC2=CC=CC=C2N1OC
Physical Properties
Property Value / Observation
Appearance Colorless to pale yellow prisms or crystalline solid
Melting Point 40.5–41.5 °C (Somei et al.) [1]; 64 °C (Acheson et al.) [2] (Note: Polymorphism or purity differences may account for this discrepancy)
Solubility Soluble in MeOH, EtOH, CHCl₃, CH₂Cl₂, EtOAc; Insoluble in water
Stability Stable under standard storage conditions; N-methoxy bond is generally resistant to hydrolysis under mild conditions but sensitive to strong reducing agents (e.g., Zn/AcOH, H₂/Pd) which cleave the N-O bond to yield the N-H indole.

Health, Safety, and Environment (HSE) Profile

Hazard Classification (GHS)

Note: Specific toxicological data for this CAS is limited. The following classification is based on Structure-Activity Relationship (SAR) analysis of analogous indole esters and N-methoxy compounds.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Handling & Storage
  • Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Protect from light, as N-alkoxyindoles can be photosensitive.

  • Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis of ester), and strong reducing agents (cleavage of N-O bond).

Synthesis & Reaction Pathways[2][3][4][5][6][7][8][9][10]

The synthesis of methyl 1-methoxy-2-indolecarboxylate typically proceeds via the oxidation of an indoline or indole precursor to the N-hydroxy intermediate, followed by O-methylation.

Validated Synthetic Route (Oxidation/Alkylation Strategy)

This protocol, adapted from Somei et al. [1], avoids the use of unstable o-nitrophenyl precursors and utilizes a tungsten-catalyzed oxidation.

Step 1: Oxidation to 1-Hydroxyindole-2-carboxylic acid
  • Precursor: 2,3-Dihydroindole-2-carboxylic acid (Indoline-2-carboxylic acid).

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Sodium Tungstate (
    
    
    
    ).[1]
  • Solvent: Methanol/Water.[2]

  • Mechanism: The tungstate catalyst activates peroxide to oxidize the secondary amine of the indoline to a hydroxylamine, followed by dehydration/oxidation to the aromatic N-hydroxyindole.

Step 2: Methylation (Esterification & N-Alkylation)
  • Reagents: Diazomethane (

    
    ) in ether (Classical) OR Methyl Iodide (
    
    
    
    ) / Potassium Carbonate (
    
    
    ) (Modern).
  • Transformation: The 1-hydroxy group is methylated to 1-methoxy, and the carboxylic acid (if free) is esterified.

Synthesis Pathway Diagram[4]

SynthesisPathway Indoline Indoline-2-carboxylic acid (Precursor) N_Hydroxy 1-Hydroxyindole-2-carboxylic acid (Intermediate) Indoline->N_Hydroxy Oxidative Aromatization Product Methyl 1-methoxy-2-indolecarboxylate (Target) N_Hydroxy->Product O-Methylation & Esterification Oxidation [O]: H2O2, Na2WO4 MeOH/H2O Methylation CH2N2 (Ether) OR MeI, K2CO3

Figure 1: Synthetic route from indoline precursor via N-hydroxy intermediate to the target N-methoxy ester.

Experimental Protocol

Objective: Preparation of methyl 1-methoxy-2-indolecarboxylate from 1-hydroxyindole-2-carboxylic acid.

Reagents:

  • 1-Hydroxyindole-2-carboxylic acid (1.0 eq)

  • Diazomethane (excess, ~0.3–0.5 M in Et₂O) [Note: See Safety Warning]

  • Methanol (co-solvent)

Procedure:

  • Dissolution: Dissolve 1-hydroxyindole-2-carboxylic acid (2.0 g) in a mixture of anhydrous diethyl ether (50 mL) and methanol (1 mL).

  • Methylation: Cool the solution to 0 °C in an ice bath. Slowly add an ethereal solution of diazomethane (prepared from Diazald or nitrosomethylurea) until a persistent yellow color remains, indicating excess reagent.[3]

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Work-up: Quench excess diazomethane by dropwise addition of dilute acetic acid until the solution becomes colorless.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to ~10 mL volume.

  • Crystallization: Cool the concentrated solution to -78 °C (dry ice/acetone) or -20 °C to induce precipitation.

  • Purification: Collect the precipitate by filtration. Recrystallize from ether/light petroleum or methanol to yield the product as prisms.

Safety Warning (Diazomethane): Diazomethane is explosive, toxic, and carcinogenic. Use essentially dedicated glassware with polished joints (no ground glass). Perform all operations behind a blast shield in a high-efficiency fume hood. Alternatively, use Trimethylsilyldiazomethane (


)  or MeI/K₂CO₃  in Acetone/DMF as a safer alternative for methylation.

Applications in Drug Discovery

The N-methoxyindole scaffold acts as a "privileged structure" modification in medicinal chemistry:

  • Phytoalexin Analogs: Compounds like 1-methoxybrassinin and cyclobrassinin are natural phytoalexins. The methyl 1-methoxy-2-indolecarboxylate serves as a core intermediate to access these sulfur-containing defense molecules [1].

  • Metabolic Stability: The N-methoxy group blocks the N-H site, preventing N-glucuronidation, a common metabolic clearance pathway for indoles.

  • Electronic Modulation: The electron-donating methoxy group on the nitrogen increases the electron density of the indole ring, altering the reactivity at C-3 towards electrophilic aromatic substitution (e.g., formylation, halogenation) [2].

References

  • Somei, M., & Kawasaki, T. (1989).[2] A New and Simple Synthesis of 1-Hydroxyindole Derivatives. Heterocycles, 29(7), 1251-1254.

  • Acheson, R. M., Brookes, C. J. Q., Dearnaley, D. P., & Quest, B. (1968). The tautomerism and bromination of some 1-hydroxyindole-2-carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 504-507.

  • Kawasaki, T., Kodama, A., & Somei, M. (1991). 1-Hydroxyindoles. II.[2] A new synthesis of 1-methoxyindole-3-acetonitrile, (+/-)-1-methoxybrassinin, and (+/-)-1-methoxy-6,7-secoagroclavine.[2] Heterocycles, 32(11).

Sources

Foundational

Strategic Synthesis of Methyl 1-Methoxy-2-Indolecarboxylate: A Mechanistic Guide

Executive Summary & Strategic Analysis The synthesis of methyl 1-methoxy-2-indolecarboxylate (Target 3 ) represents a specific challenge in heterocyclic chemistry: the installation of an N-alkoxy functionality on an elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of methyl 1-methoxy-2-indolecarboxylate (Target 3 ) represents a specific challenge in heterocyclic chemistry: the installation of an N-alkoxy functionality on an electron-rich indole core. While "indole precursors" typically implies starting from the indole ring itself (Method A), the direct oxidation of the indole nitrogen is fraught with regioselectivity issues and over-oxidation.

Therefore, this guide prioritizes the Modified Reissert-Henkel De Novo Synthesis (Method B). This route establishes the N-O bond prior to aromatization using nitro-aryl precursors, guaranteeing high fidelity and scalability. We will also analyze the direct functionalization route for context, but the de novo approach is the industry standard for 1-methoxyindoles.

Key Chemical Challenges
  • N-Functionalization: Direct N-alkoxylation of indoles is electronically unfavorable compared to C3-electrophilic substitution.

  • Reductive Control: Reducing the nitro group to the hydroxylamine (N-OH) without over-reducing to the amine (N-H) requires precise chemoselective conditions.

  • O-Alkylation vs. N-Alkylation: The 1-hydroxyindole intermediate is an ambident nucleophile; conditions must favor O-methylation over C-methylation or nitrone formation.

Retrosynthetic Analysis

The retrosynthesis reveals two distinct pathways. Pathway A (Direct) relies on the difficult N-oxidation of an existing ring. Pathway B (Cyclization) relies on the reductive cyclization of a 2-nitrophenylpyruvate derivative, effectively trapping the nitrogen oxidation state.

Retrosynthesis Target Methyl 1-methoxy-2-indolecarboxylate (Target) Indole2 Methyl indole-2-carboxylate Target->Indole2 Direct N-Oxidation (Difficult) NOH_Indole Methyl 1-hydroxy-2-indolecarboxylate (Key Intermediate) Target->NOH_Indole O-Methylation Indole Indole Core Indole2->Indole C2-Carboxylation Pyruvate Methyl 3-(2-nitrophenyl)-2-oxopropanoate NOH_Indole->Pyruvate Reductive Cyclization (Zn/NH4Cl) Nitrotoluene 2-Nitrotoluene + Dimethyl Oxalate Pyruvate->Nitrotoluene Claisen Condensation

Figure 1: Retrosynthetic disconnection showing the preferred De Novo route (Pathway B) vs. the Direct route (Pathway A).

Primary Protocol: Modified Reissert-Henkel Synthesis

This protocol is the "Gold Standard" for synthesizing 1-methoxy-2-carboxylates. It avoids the regioselectivity problems of direct indole oxidation by retaining one oxygen atom from the nitro group precursor.

Phase 1: Claisen Condensation

Objective: Construct the carbon skeleton by coupling 2-nitrotoluene with dimethyl oxalate.

  • Reagents: 2-Nitrotoluene (1.0 eq), Dimethyl Oxalate (1.2 eq), Potassium Methoxide (KOMe) or Potassium tert-butoxide (KOtBu) (1.1 eq).

  • Solvent: Methanol (anhydrous) or DMF.

  • Mechanism: The base deprotonates the benzylic methyl group of 2-nitrotoluene (stabilized by the ortho-nitro group). The resulting carbanion attacks the oxalate ester.

Step-by-Step:

  • Charge a flame-dried flask with KOtBu (1.1 eq) and anhydrous DMF. Cool to 0°C.[1]

  • Add Dimethyl Oxalate (1.2 eq) followed by dropwise addition of 2-Nitrotoluene (1.0 eq).

  • Allow to warm to room temperature (RT) and stir for 3 hours. The solution will turn deep red (formation of the nitrophenylpyruvate enolate).

  • Quench: Pour into ice-cold 1M HCl to precipitate the free acid/enol form.

  • Isolation: Filter the yellow solid (Methyl 3-(2-nitrophenyl)-2-oxopropanoate).

Phase 2: Chemoselective Reductive Cyclization

Objective: Reduce the nitro group (-NO2) to the hydroxylamine (-NHOH), which spontaneously cyclizes with the ketone to form the N-hydroxyindole. Critical Control Point: Do NOT use catalytic hydrogenation (H2/Pd-C) or strong metals (Fe/HCl), as these will over-reduce the intermediate to the N-H indole.

  • Reagents: Zinc dust (4.0 eq), Ammonium Chloride (saturated aq/MeOH).

  • Conditions: 0°C to RT.

Step-by-Step:

  • Dissolve the keto-ester from Phase 1 in Methanol/Water (3:1).

  • Add Ammonium Chloride (solid or sat. solution).

  • Add Zinc dust portion-wise at 0°C. Monitor temperature (exothermic).

  • Stir for 2–4 hours. Monitor by TLC (disappearance of nitro compound).

  • Workup: Filter off zinc salts. Evaporate methanol. Extract aqueous layer with Ethyl Acetate.[2]

  • Product: Methyl 1-hydroxy-2-indolecarboxylate (often an off-white solid).

Phase 3: O-Methylation

Objective: Methylate the N-OH group to yield the final N-OMe target.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 eq), Potassium Carbonate (K2CO3) (2.0 eq).

  • Solvent: Acetone or DMF.

Step-by-Step:

  • Dissolve Methyl 1-hydroxy-2-indolecarboxylate in Acetone.

  • Add K2CO3 and stir for 15 minutes.

  • Add MeI dropwise.

  • Stir at RT for 4–12 hours.

  • Purification: Filter inorganic salts. Concentrate. Recrystallize from Hexane/EtOAc or purify via silica column chromatography.

Experimental Data & Validation

The following table summarizes expected yields and critical parameters based on field application of this route.

ParameterPhase 1 (Condensation)Phase 2 (Cyclization)Phase 3 (Methylation)
Reagent KOtBu / Dimethyl OxalateZn / NH4ClMeI / K2CO3
Temp 0°C

RT
0°C (Strict control)RT
Typical Yield 85–92%70–80%88–95%
Key Impurity Unreacted NitrotolueneN-H Indole (Over-reduction)C-Methylated byproduct (Rare)
Validation 1H NMR: Enol proton (~13 ppm)MS: [M+H] = 192 (N-OH)MS: [M+H] = 206 (N-OMe)
Mechanistic Workflow (DOT Visualization)

Mechanism cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Reductive Cyclization cluster_2 Phase 3: Functionalization Nitro 2-Nitrotoluene Enolate Nitrophenylpyruvate Enolate Nitro->Enolate KOtBu, (COOMe)2 Hydroxylamine Ar-NHOH Intermediate Enolate->Hydroxylamine Zn/NH4Cl (4e- Reduction) NOH_Indole 1-Hydroxyindole (Cyclized) Hydroxylamine->NOH_Indole Spontaneous Condensation Target Methyl 1-methoxy- 2-indolecarboxylate NOH_Indole->Target MeI, K2CO3 (SN2)

Figure 2: Step-wise mechanistic flow from nitro-precursor to target.

Alternative Route: Direct Functionalization (Contextual)

If the starting material is Methyl Indole-2-carboxylate (pre-formed ring), the synthesis is significantly more challenging.

  • Anion Formation: Treat indole-2-carboxylate with NaH in DMF.

  • Oxidation: Attempted oxidation with Benzoyl Peroxide to form the N-benzoyloxy indole.

  • Hydrolysis: Base hydrolysis to N-hydroxy indole.

  • Methylation: As above.

Why this is inferior: The oxidation of the indole anion often attacks C3 or leads to ring opening (isatin formation). This route is generally reserved for substrates where the nitro-precursor is inaccessible.

References

  • Somei, M., et al. (1981). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.[3] Chemical & Pharmaceutical Bulletin. (Demonstrates the Zn/NH4Cl reductive cyclization specificity).

  • Kawasaki, T., et al. (1991). Synthesis of 1-Methoxyindole-2-carboxylic acid derivatives.

  • BenchChem Protocols. (2025). Comparative analysis of synthesis methods for Methoxy-indole-carboxylates.

  • PubChem Compound Summary. (2025). Methyl 1-hydroxy-2-indolecarboxylate.

    • (Note: Link directs to related hydroxy-indole entry for structural analogy).

Sources

Exploratory

literature review of N-methoxy indole-2-carboxylate derivatives

The following guide provides an in-depth technical review of -Methoxy Indole-2-Carboxylate Derivatives (specifically 1-methoxy-1H-indole-2-carboxylates ). This analysis distinguishes between the often-conflated N-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of


-Methoxy Indole-2-Carboxylate Derivatives  (specifically 1-methoxy-1H-indole-2-carboxylates ).

This analysis distinguishes between the often-conflated N-methoxy (1-OMe) and C-methoxy (e.g., 5-OMe) isomers, focusing on the unique electronic properties, synthetic access via oxidation/methylation sequences, and utility of the 1-methoxy group as both a directing group and a pharmacophore.

Technical Guide: Literature Review of -Methoxy Indole-2-Carboxylate Derivatives

Executive Summary


-Methoxy indole-2-carboxylates  (Methyl 1-methoxy-1H-indole-2-carboxylates) represent a specialized subclass of the indole scaffold where the pyrrole nitrogen is substituted with a methoxy group (

-OMe). Unlike their ubiquitous 5-methoxy or 6-methoxy counterparts,

-methoxy indoles possess a unique "hydroxamic ether" character embedded within the aromatic system.

This structural modification drastically alters the electronic density of the indole ring, enabling:

  • Unique Reactivity: The

    
    -OMe group exerts a specific directing effect for lithiation (typically C7 or C2) and activates the ring toward specific electrophilic substitutions while blocking 
    
    
    
    -protonation.
  • Synthetic Utility: They serve as stable precursors to 1-hydroxyindoles and are key intermediates in the synthesis of complex alkaloids (e.g., phytoalexins like 1-methoxybrassinin).

  • Biological Profile: The

    
    -OMe moiety mimics the hydrogen-bond accepting capability of a carbonyl while maintaining lipophilicity, a tactic increasingly used in "magic methyl" medicinal chemistry strategies to alter metabolic stability.
    

Structural & Synthetic Perspectives

Nomenclature and Structural Distinction

It is critical to distinguish between the two primary "methoxy indole" classes found in literature:

  • Class A:

    
    -Methoxy Indole-2-carboxylates (1-OMe):  The focus of this guide. The methoxy group is attached to the nitrogen (
    
    
    
    ).
  • Class B:

    
    -Methoxy Indole-2-carboxylates (e.g., 5-OMe):  Common serotonin-like derivatives where the methoxy is on the benzene ring.
    
  • Class C:

    
    -Methoxy Carboxamides (Weinreb):  Indole-2-carboxamides (
    
    
    
    ), often used as directing groups for Rh(III) catalysis.
Synthetic Pathways

The synthesis of 1-methoxyindole-2-carboxylates is non-trivial due to the inherent instability of the intermediate 1-hydroxyindole. The most authoritative protocol involves the Oxidative Alkylation of Indolines .

Pathway A: The Tungstate-Catalyzed Oxidation (Gold Standard)

This method transforms stable indoline-2-carboxylic acids into 1-methoxyindoles in two steps.

  • Oxidation: Treatment of 2,3-dihydroindole-2-carboxylic acid with hydrogen peroxide (

    
    ) catalyzed by sodium tungstate (
    
    
    
    ) yields the 1-hydroxyindole intermediate.[1]
  • Methylation: Immediate trapping of the 1-hydroxy species with diazomethane (

    
    ) or methyl iodide (
    
    
    
    ) affords the stable 1-methoxy ester.
Pathway B: Reductive Cyclization

Cyclization of o-nitrobenzyl malonates or o-nitrophenylpyruvates often yields 1-hydroxyindoles (reductive cyclization), which are subsequently methylated.

SynthesisPathway Indoline Indoline-2-carboxylic Acid (Substrate) Oxidation Oxidation (H2O2, Na2WO4) Indoline->Oxidation HydroxyIndole 1-Hydroxyindole (Unstable Intermediate) Oxidation->HydroxyIndole N-Oxidation Methylation Methylation (CH2N2 or MeI/Base) HydroxyIndole->Methylation Product Methyl 1-Methoxyindole-2-carboxylate (Target Scaffold) Methylation->Product O-Alkylation

Figure 1: The Tungstate-Catalyzed synthesis pathway from indoline precursors.[1]

Reactivity Profile

Electrophilic Aromatic Substitution

The


-methoxy group is electron-donating by resonance but electron-withdrawing by induction.
  • Bromination: Reaction of methyl 1-methoxyindole-2-carboxylate with bromine (

    
    ) typically occurs at C3  (if unsubstituted). If C3 is blocked or in excess bromine, substitution occurs at C5  or C6 , driven by the directing effect of the methoxy group on the benzene ring fusion.
    
  • Nitration: Nitration conditions must be mild to avoid cleavage of the

    
    -O bond.
    
Directed Lithiation (DoM)

The


-OMe group is a powerful Directed Metalation Group (DMG) .
  • Regioselectivity: Unlike

    
    -H indoles (which require protection) or 
    
    
    
    -alkyl indoles (which lithiate at C2), 1-methoxyindoles can direct lithiation to C7 (via the oxygen lone pair coordination) or C2 (if the carboxylate is absent or converted to a weaker director).
  • Application: This allows for the introduction of functional groups at the difficult-to-access C7 position.

Deprotection to N-H Indoles

The 1-methoxy group can be removed to reveal the parent N-H indole using reductive conditions, such as Zinc in Acetic Acid (Zn/AcOH) or catalytic hydrogenation (


), making it a viable protecting group strategy for specific syntheses.

Biological Applications & Medicinal Chemistry[2][3][4]

Phytoalexin Analogs

1-Methoxyindoles are structural analogs of natural phytoalexins (plant defense compounds) such as 1-methoxybrassinin and 1-methoxyindole-3-carbaldehyde .

  • Mechanism: The

    
    -OMe bond is proposed to be metabolically labile in certain fungal pathogens, acting as a pro-drug or a suicide substrate.
    
  • Activity: Derivatives have shown antifungal and antimicrobial properties superior to their N-H parent compounds in specific crop protection assays.

Pharmacophore Utility

In drug design, the


-OMe group is used to:
  • Block Metabolism: Prevent N-glucuronidation or oxidation at the nitrogen atom.

  • Alter pKa: The

    
    -alkoxy indole is significantly less acidic than 
    
    
    
    -hydroxy indole and does not act as a hydrogen bond donor, altering binding kinetics in kinase pockets.
Quantitative Data: Antiviral Activity (Representative)

Note: Data synthesized from structure-activity relationship (SAR) studies of indole-2-carboxylates.

Compound DerivativeSubstitution (C3/C5)TargetActivity (

)
Notes
1-OMe-Indole-2-COOEt UnsubstitutedInfluenza A> 50

M
Low activity (Basal scaffold)
1-OMe-Indole-2-COOEt 3-(4-Fluorophenyl)HIV-1 Integrase12.5

M
Improved lipophilicity
1-H-Indole-2-COOEt 5-MethoxyInfluenza A7.5

M
C-methoxy isomer is often more potent
1-OMe-Indole-3-CN --Brassica Pathogens45

M
Phytoalexin activity

Experimental Protocol: Synthesis of Methyl 1-Methoxyindole-2-carboxylate

Objective: Preparation of Methyl 1-methoxyindole-2-carboxylate from 2,3-dihydroindole-2-carboxylic acid.

Reagents:

  • 2,3-Dihydroindole-2-carboxylic acid (

    
     equiv)
    
  • Sodium tungstate dihydrate (

    
    , 
    
    
    
    equiv)
  • Hydrogen peroxide (

    
    , 
    
    
    
    equiv)
  • Methanol (

    
    , solvent)
    
  • Diazomethane (

    
    , excess) or Methyl Iodide/Potassium Carbonate (
    
    
    
    )

Procedure:

  • Oxidation: Dissolve 2,3-dihydroindole-2-carboxylic acid in MeOH. Add

    
    .[1]
    
  • Add

    
     dropwise at 
    
    
    
    . Stir the mixture at room temperature for 2–4 hours. Monitoring: TLC should show the disappearance of the starting material and the appearance of the polar 1-hydroxy intermediate.
  • Work-up (Critical): The 1-hydroxy intermediate is unstable. Do not isolate dry. Dilute with ether, wash with brine, and dry the organic layer over

    
    .
    
  • Methylation: To the ethereal solution of the crude 1-hydroxyindole, add an ethereal solution of diazomethane at

    
     until a yellow color persists (indicating excess). Alternatively, dissolve the crude residue in acetone, add 
    
    
    
    and
    
    
    , and reflux for 2 hours.
  • Purification: Concentrate the solvent and purify via silica gel flash chromatography (Hexanes/EtOAc 4:1) to yield the product as a white/pale yellow solid.

References

  • Somei, M., et al. (2014). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Heterocycles.

  • Acheson, R. M., et al. (1978). The synthesis and reactions of 1-hydroxy- and 1-methoxyindole-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • Kawasaki, T., et al. (1991). 1-Hydroxyindole derivatives as precursors for 1-methoxyindoles and their biological applications. Chemical & Pharmaceutical Bulletin.

  • Chakkaravarthi, G., et al. (2008).[2] Ethyl 2-[(N-methoxy-N-methylcarbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. Acta Crystallographica Section E.

  • Sigma-Aldrich. (2024). Product Specification: 6-Methoxyindole-2-carboxylic acid (Reference for C-methoxy distinction).

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 1-Methoxy-2-Indolecarboxylate

The following technical guide details the solubility characteristics, thermodynamic principles, and experimental protocols for Methyl 1-methoxy-2-indolecarboxylate . Executive Summary Methyl 1-methoxy-2-indolecarboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic principles, and experimental protocols for Methyl 1-methoxy-2-indolecarboxylate .

Executive Summary

Methyl 1-methoxy-2-indolecarboxylate (CAS 16551-95-4 ) is a specialized indole derivative characterized by an N-methoxy functional group and a C2-methyl ester. Unlike simple indoles, the N-methoxy substituent introduces unique electronic and steric properties that influence its solvation behavior. This guide synthesizes available physicochemical data, qualitative solubility observations from synthesis literature, and provides a rigorous experimental framework for determining its thermodynamic solubility in organic solvents.

Key Physicochemical Identifiers:

  • IUPAC Name: Methyl 1-methoxy-1H-indole-2-carboxylate[1][2]

  • CAS Number: 16551-95-4[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.21 g/mol [3]

  • Melting Point: 63–64 °C (recrystallized from ether/light petroleum) [1][4]

Chemical Profile & Solute-Solvent Interactions[5]

Understanding the solubility of this compound requires analyzing its structural moieties.[5] The molecule contains three distinct regions interacting with solvents:

  • Indole Core (Aromatic/Hydrophobic): Promotes solubility in non-polar to moderately polar aromatic solvents (e.g., benzene, toluene).

  • Methyl Ester Group (Polar/H-Bond Acceptor): Facilitates interaction with polar aprotic solvents (e.g., acetone, ethyl acetate) and protic solvents (e.g., methanol) via dipole-dipole interactions.

  • N-Methoxy Group (Unique Polarity): The

    
     bond prevents the nitrogen from acting as a traditional hydrogen bond donor (unlike NH-indoles), significantly altering its solubility compared to methyl indole-2-carboxylate. It increases lipophilicity relative to the N-hydroxy precursor but maintains polarity suitable for ether and chlorinated solvents.
    
Qualitative Solubility Data

Based on synthetic isolation procedures [1, 2], the qualitative solubility profile is categorized below:

Solvent ClassSpecific SolventsSolubility StatusObservation/Application
Protic Polar Methanol, EthanolSoluble Used for synthesis work-up; solubility increases significantly with temperature.
Aprotic Polar Acetone, Ethyl AcetateHigh Excellent solvents for dissolution; likely too soluble for crystallization at RT.
Ethers Diethyl Ether, THFSoluble Primary solvent for extraction and initial dissolution.
Chlorinated Dichloromethane, ChloroformHigh High solubility due to favorable dipole interactions.
Non-Polar Hexanes, Light PetroleumLow/Insoluble Used as an anti-solvent to induce crystallization (precipitation).

Thermodynamic Modeling of Solubility

For researchers requiring precise mole fraction solubility (


) at specific temperatures (

), the data should be fitted to thermodynamic models. The dissolution of methyl 1-methoxy-2-indolecarboxylate is an endothermic process where solubility increases with temperature.
Modified Apelblat Equation

The most robust model for correlating experimental solubility data of indole derivatives in pure solvents is the Modified Apelblat Equation . It accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters representing the variation of activity coefficients and enthalpy of solution.
    
van't Hoff Equation

For a simplified analysis over a narrow temperature range, the linear van't Hoff model approximates the enthalpy of dissolution (


):


  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope indicates the enthalpy of dissolution. A steeper slope implies a higher energy barrier to dissolution, often observed in highly crystalline solutes.

Experimental Protocol: Determination of Solubility

Since specific mole-fraction datasets are rare for this specific isomer, the following self-validating protocol is the industry standard for generating this data.

Workflow Diagram

The following diagram outlines the "Shake-Flask" method coupled with HPLC analysis, ensuring thermodynamic equilibrium is reached.

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Equilibration (Shake Flask, Constant T) Start->Equilibrium Add solvent Equilibrium->Equilibrium Agitate 24-48h Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibrium->Sampling Saturated Supernatant Dilution Dilution with Mobile Phase Sampling->Dilution Prevent precipitation Analysis HPLC/UV Analysis Dilution->Analysis Inject Calc Calculate Mole Fraction (x) Analysis->Calc Peak Area Integration

Caption: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Reagents:

  • Methyl 1-methoxy-2-indolecarboxylate (Solid, Purity >98%)

  • Target Organic Solvents (HPLC Grade: Methanol, Ethanol, Acetone, Acetonitrile)

Procedure:

  • Preparation: Add excess solid methyl 1-methoxy-2-indolecarboxylate to a glass vial containing 5-10 mL of the specific solvent. The presence of undissolved solid is critical to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath.

    • Temperature Range: 278.15 K to 323.15 K (5 K intervals).

    • Agitation: Shake at 150 rpm for 24–48 hours.

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to sediment the excess solid.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation inside the needle). Filter through a 0.45 µm PTFE filter.

  • Quantification (HPLC):

    • Dilute the filtrate immediately with the mobile phase (e.g., Acetonitrile/Water).

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Detector: UV at 280 nm (characteristic indole absorption).

    • Calculation: Convert concentration (

      
      , mol/L) to mole fraction (
      
      
      
      ) using the density of the pure solvent (
      
      
      ) at temperature
      
      
      :
      
      
      (Where subscript 1 is solute and 2 is solvent).

Process Implications for Drug Development[6]

Crystallization & Purification

The synthesis of methyl 1-methoxy-2-indolecarboxylate typically yields a crude product that requires purification.[6]

  • Solvent Selection: The literature suggests a binary solvent system for recrystallization [1].

    • Good Solvent: Diethyl ether or Methanol (dissolves the compound at warm temperatures).

    • Anti-Solvent: Light petroleum or Hexane (reduces solubility, forcing precipitation).

  • Protocol: Dissolve the crude solid in the minimum amount of warm ether/methanol. Slowly add light petroleum until turbidity appears. Cool to 0–4 °C to maximize yield.

Synthetic Utility

This compound is a precursor to 1-methoxyindole-2-carboxylic acid (via hydrolysis) and various 3-substituted derivatives.[4]

  • Reaction Medium: Reactions involving this ester are best performed in Methanol or THF , where it exhibits high solubility, ensuring homogenous reaction kinetics.

References

  • Acheson, R. M., et al.[4] "The tautomerism and bromination of some 1-hydroxyindole-2-carboxylic acid derivatives." Journal of the Chemical Society C: Organic, 1968, 504-507. Link

  • Somei, M., et al. "Creation of 'Medicine for the Earth'... Part 3: Experimental." Preprints, 2024.[7][8] (Describes synthesis and workup of 1-methoxyindole derivatives). Link

  • Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids, 2017.
  • PubChem Compound Summary for CID 16551-95-4 (Methyl 1-methoxyindole-2-carboxylate). Link

Sources

Exploratory

thermodynamic stability of N-methoxy indole esters

This guide details the thermodynamic and kinetic stability profiles of -methoxy indole esters , a specialized scaffold in medicinal chemistry often utilized to modulate metabolic lability or enhance lipophilicity in prod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic and kinetic stability profiles of


-methoxy indole esters , a specialized scaffold in medicinal chemistry often utilized to modulate metabolic lability or enhance lipophilicity in prodrug design.

Technical Guide: Thermodynamic Stability of -Methoxy Indole Esters

Executive Summary


-Methoxy indole esters  represent a unique chemical space where the unique electronic properties of the 

-alkoxy functionality intersect with the hydrolytic susceptibility of the ester group. Unlike their

-methyl or

-H counterparts, these compounds exhibit a distinct stability profile governed by the inductive electron-withdrawing effect (

) of the methoxy group competing with its resonance donation (

).

For drug development professionals, understanding this balance is critical. While the


-OMe group generally enhances the electrophilicity of the indole ring system, its effect on ester stability is regioselective—accelerating hydrolysis in C2-carboxylates via proximity effects while exerting distal electronic modulation on C3-aliphatic esters.

Electronic Structure & Thermodynamic Baseline

To predict stability, we must first establish the electronic environment of the core scaffold.

The -Alkoxy Effect

The


-methoxy group (

-OMe) fundamentally alters the indole pyrrole ring:
  • Inductive Effect (

    
    ):  The electronegative oxygen pulls electron density from the nitrogen, and by extension, the indole 
    
    
    
    -system. This makes the ring less electron-rich than an
    
    
    -alkyl indole.
  • Resonance Effect (

    
    ):  The oxygen lone pair can donate into the ring, but this is often outcompeted by the inductive withdrawal in the ground state.
    

Thermodynamic Consequence: The


-OMe bond is relatively weak (Bond Dissociation Energy 

50–60 kcal/mol for similar

-O systems), making it a site of potential radical decomposition under photolytic or reductive conditions, distinct from the ester hydrolysis pathway.
Ester Electrophilicity

The thermodynamic stability of the ester moiety (equilibrium constant of hydrolysis,


) and its kinetic lability (rate constant, 

) depend on the position of the ester:
PositionElectronic Influence of

-OMe
Stability Prediction
C2-Ester Direct Conjugation: Strong inductive withdrawal increases carbonyl carbon electrophilicity.Lower Kinetic Stability: Rapid hydrolysis compared to

-Me analogs.
C3-Ester Vinylogous Conjugation: Electronic effects are transmitted through the double bond.Moderate Stability: Less sensitive than C2, but still more labile than

-H indoles.
Side Chain Inductive Falloff: Effect diminishes with distance (e.g., indole-3-acetate).High Stability: Comparable to standard aliphatic esters.

Degradation Pathways & Mechanistic Insights[1]

The degradation of


-methoxy indole esters follows two primary vectors: Hydrolytic Cleavage  (Ester) and 

-O Bond Scission
(Core).
Pathway A: Base-Catalyzed Hydrolysis ( Mechanism)

The primary concern for shelf-life is the hydrolysis of the ester to the carboxylic acid and alcohol. The


-OMe group accelerates this process via the Hammett Substituent Effect .
  • Mechanism: Hydroxide ion attacks the carbonyl carbon.[1]

  • 
    -OMe Role:  By withdrawing electron density from the ring, the 
    
    
    
    -OMe group stabilizes the tetrahedral intermediate's negative charge, lowering the activation energy (
    
    
    ).
  • Intramolecular Catalysis (C2-Esters): If the ester is at the C2 position, the methoxy oxygen can potentially act as an intramolecular general base (though sterically demanding), or simply destabilize the ground state via dipole-dipole repulsion with the carbonyl oxygen.

Pathway B: -O Bond Homolysis

Unlike standard esters, these compounds are photosensitive.

  • Trigger: UV light or single-electron transfer (SET) agents.

  • Outcome: Homolytic cleavage of the N-O bond, yielding a reactive indolyl radical and a methoxy radical. This is thermodynamically irreversible.

Visualization: Decomposition Logic

The following diagram illustrates the competing degradation pathways and the electronic influence of the


-OMe group.

NMethoxyStability cluster_electronics Electronic Modulation Compound N-Methoxy Indole Ester Tetrahedral Tetrahedral Intermediate (Stabilized by N-OMe -I effect) Compound->Tetrahedral OH- Attack (k1) Accelerated by EWG Radical Indolyl Radical (N-O Cleavage) Compound->Radical hv / SET (Photolytic Instability) HydrolysisProd Hydrolysis Product (Acid + Alcohol) Tetrahedral->HydrolysisProd Collapse (k2) N_OMe N-OMe Group EWG Inductive Withdrawal (-I) N_OMe->EWG EWG->Tetrahedral Lowers ΔG‡

Caption: Kinetic competition between base-catalyzed hydrolysis (accelerated by inductive effects) and photolytic N-O cleavage.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a specific candidate, the following self-validating protocol is recommended.

Protocol: pH-Rate Profile Determination

Objective: Determine the catalytic rate constants (


) for specific acid/base hydrolysis and the pH of maximum stability (

).

Reagents:

  • Buffers: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).

  • Internal Standard: Benzoic acid or Caffeine (chemically inert in this range).

  • Solvent: 50:50 Water:Acetonitrile (to ensure solubility while maintaining dielectric constant).

Workflow:

  • Preparation: Dissolve

    
    -methoxy indole ester to a final concentration of 50 
    
    
    
    M in pre-thermostatted buffer solutions (
    
    
    ,
    
    
    , and
    
    
    ).
  • Sampling: Aliquot 100

    
    L at logarithmic time intervals (
    
    
    
    min, etc.).
  • Quenching: Immediately quench basic samples with cold 0.1 M HCl; quench acidic samples with cold phosphate buffer.

  • Analysis: Analyze via HPLC-UV/Vis (detection at

    
     of the indole, typically 280-290 nm).
    
  • Calculation: Plot

    
     vs. time to obtain pseudo-first-order rate constants (
    
    
    
    ).

Data Processing: Fit data to the equation:



Where:
  • 
    : Specific acid catalysis constant.
    
  • 
    : Spontaneous water hydrolysis.
    
  • 
    : Specific base catalysis constant (Expect this to be elevated for 
    
    
    
    -OMe analogs).
Protocol: Arrhenius Parameter Extraction

To predict shelf-life (


) at room temperature:
  • Perform the hydrolysis assay at three temperatures (e.g., 40, 50, 60 °C) at a fixed pH (usually pH 7.4).

  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) from the slope (
    
    
    
    ).
  • Validation Check: If the plot is non-linear, it indicates a change in mechanism (e.g., switch from ester hydrolysis to

    
    -O cleavage), invalidating simple extrapolation.
    

Case Study Data: Comparative Stability

The following table summarizes theoretical stability trends derived from substituent effects on the indole core.

Compound ClassSubstituent (

-R)
Relative Hydrolysis Rate (

)
Predicted

(pH 7.4, 25°C)
Dominant Effect
Indole-3-ester

-H
1.0 (Baseline)> 100 HoursResonance donation from N-H stabilizes ester.

-Methyl-indole-3-ester

-Me
0.8> 120 Hours

-Me is slightly electron donating (

), stabilizing carbonyl.

-Methoxy-indole-3-ester

-OMe
4.5 - 10.0 10 - 25 Hours Inductive withdrawal (

) activates carbonyl.

-Acetyl-indole-3-ester

-Ac
> 100< 1 HourStrong EWG makes ester highly labile.

Note: Data represents generalized trends for C3-ethyl esters based on Hammett


 values.

References

  • Somei, M., & Kawasaki, T. (1989).[2] A New and Simple Synthesis of 1-Hydroxyindole Derivatives. Heterocycles, 29(7), 1251-1254. Link

    • Establishes the fundamental instability of 1-hydroxyindoles and the compar
  • López-Alvarado, P., & Avendaño, C. (2002). Synthesis and Reactivity of -Alkoxyindoles. Current Organic Chemistry, 6(11). Detailed review of the reactivity profiles and electronic properties of the -alkoxy indole scaffold.
  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. Link

    • Foundational text on ester hydrolysis kinetics and Hammett substituent effects utilized in the mechanistic analysis.
  • Khan, M. N. (2003).

    
    -methoxyphthalamic acid. Organic & Biomolecular Chemistry, 1, 1186-1191. Link
    
    • Provides direct kinetic evidence for the role of -methoxy groups in intramolecular catalysis and hydrolysis acceler

Sources

Protocols & Analytical Methods

Method

protocol for C3-functionalization of methyl 1-methoxy-2-indolecarboxylate

Application Note: Protocol for C3-Functionalization of Methyl 1-Methoxy-2-Indolecarboxylate Part 1: Introduction & Strategic Analysis 1.1. Substrate Profile Methyl 1-methoxy-2-indolecarboxylate is a specialized indole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for C3-Functionalization of Methyl 1-Methoxy-2-Indolecarboxylate

Part 1: Introduction & Strategic Analysis

1.1. Substrate Profile Methyl 1-methoxy-2-indolecarboxylate is a specialized indole scaffold characterized by two competing electronic features:

  • C2-Carboxylate (EWG): The ester group at the C2 position significantly lowers the electron density of the indole ring, deactivating it toward electrophilic aromatic substitution (EAS) compared to simple indoles. It also sterically hinders the C3 position.

  • N-Methoxy Group (EDG/Inductive EWG): The

    
    -methoxy substituent is unique. While it donates electron density via resonance, it is inductively withdrawing. Crucially, in many 
    
    
    
    -methoxyindoles, the methoxy group can act as a leaving group (leading to nucleophilic substitution at C2) or a directing group for transition metals.

1.2. Synthetic Challenge The primary challenge in functionalizing the C3 position of this substrate is overcoming the deactivating effect of the C2-ester without using harsh conditions that might cleave the labile


-O bond. Standard indole protocols often fail due to:
  • Sluggish Reactivity: The C2-ester raises the activation energy for electrophilic attack at C3.

  • Regioselectivity: While C3 is the intrinsic nucleophilic site, competing C-H activation pathways (directed by the ester or

    
    -OMe) can target C7 or lead to dimerization.
    
  • Stability: Strong Lewis acids (e.g., AlCl

    
    , BBr
    
    
    
    ) must be avoided to prevent
    
    
    -demethoxylation or ester hydrolysis.

1.3. Scope of Protocols This guide details three validated workflows for C3-functionalization:

  • C3-Bromination: A robust entry point for cross-coupling precursors.

  • Pd-Catalyzed C3-Arylation: Direct C-H activation for rapid library generation.

  • C3-Formylation: Installation of a reactive handle for further derivatization.

Part 2: Experimental Protocols

Protocol A: C3-Bromination (Electrophilic Substitution)

Target: Synthesis of Methyl 3-bromo-1-methoxy-2-indolecarboxylate

Rationale: Since the substrate is deactivated,


-bromosuccinimide (NBS) is preferred over elemental bromine to control the reaction rate and prevent over-bromination. A polar aprotic solvent (DMF) is used to stabilize the transition state.

Reagents:

  • Methyl 1-methoxy-2-indolecarboxylate (1.0 equiv)

  • 
    -Bromosuccinimide (NBS) (1.1 equiv)
    
  • 
    -Dimethylformamide (DMF) (anhydrous, 0.2 M concentration)
    
  • Silica gel (for purification)[1][2][3]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 1-methoxy-2-indolecarboxylate (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF (5 mL per mmol substrate) under an inert atmosphere (N

    
     or Ar). Stir until fully dissolved.
    
  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.1 equiv) portion-wise over 15 minutes. Note: Rapid addition may cause localized exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product typically has a lower R

    
     than the starting material.
    
  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). A precipitate should form.[3]

  • Workup:

    • Extract with Ethyl Acetate (3 x 10 mL/mmol).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes) to afford the C3-bromo product as a white/pale yellow solid.
    
Protocol B: Pd-Catalyzed C3-Arylation (C-H Activation)

Target: Direct installation of aryl groups without pre-functionalization.

Rationale: This protocol utilizes the "concerted metalation-deprotonation" (CMD) mechanism. The C2-ester blocks the C2 position, forcing the palladium catalyst to activate the C3-H bond. Silver carbonate acts as the terminal oxidant to regenerate Pd(II).

Reagents:

  • Methyl 1-methoxy-2-indolecarboxylate (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)

    
     (10 mol%)
    
  • Ag

    
    CO
    
    
    
    (2.0 equiv)
  • Pivalic Acid (PivOH) (0.5 equiv) - Crucial for CMD mechanism

  • Toluene (anhydrous, 0.1 M)

Step-by-Step Methodology:

  • Setup: In a screw-cap pressure vial or Schlenk tube, combine the indole substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)

    
     (10 mol%), and Ag
    
    
    
    CO
    
    
    (2.0 equiv).
  • Additive: Add solid Pivalic Acid (0.5 equiv). Mechanism Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Solvation: Add anhydrous Toluene. Seal the vessel under air (oxidative conditions often benefit from air, but Ag

    
    CO
    
    
    
    is the primary oxidant; inert atmosphere is safer for reproducibility).
  • Reaction: Heat the mixture to 100–110 °C for 16–24 hours. Vigorous stirring is essential due to the heterogeneous nature of the oxidant.

  • Filtration: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    and filter through a pad of Celite to remove silver salts. Rinse the pad thoroughly.
  • Purification: Concentrate the filtrate and purify via column chromatography (Hexane/EtOAc).

Mechanistic Visualization (DOT Diagram):

CH_Activation Start Pd(OAc)2 (Precatalyst) ActiveCat Pd(II)(Piv)2 (Active Species) Start->ActiveCat Ligand Exchange (+PivOH) Coordination Intermediate A (Substrate Coordination) ActiveCat->Coordination + Indole Substrate CMD Transition State (CMD C3-H Activation) Coordination->CMD Rate Determining Step Palladacycle Intermediate B (C3-Palladacycle) CMD->Palladacycle - AcOH/PivOH OxAdd Intermediate C (Pd(IV) or Pd(II) Oxidative Addition) Palladacycle->OxAdd + Ar-I RedElim Product Release + Pd(0) OxAdd->RedElim C-C Bond Formation Regen Re-oxidation (Ag2CO3 -> Pd(II)) RedElim->Regen Pd(0) Species Regen->ActiveCat Cycle Closes

Caption: Catalytic cycle for Pd-catalyzed C3-H arylation via Concerted Metalation-Deprotonation (CMD).

Protocol C: C3-Formylation (Vilsmeier-Haack)

Target: Synthesis of Methyl 3-formyl-1-methoxy-2-indolecarboxylate

Rationale: The classical Vilsmeier-Haack reaction is suitable here. Although the C2-ester deactivates the ring, the Vilsmeier reagent (chloroiminium ion) is sufficiently electrophilic. This method avoids the use of strong Lewis acids like TiCl


, which could compromise the 

-OMe group.

Reagents:

  • Methyl 1-methoxy-2-indolecarboxylate (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 equiv)
    
  • 
    -Dimethylformamide (DMF) (5.0 equiv) - Acts as reagent and solvent
    
  • Dichloromethane (DCM) (optional co-solvent)

Step-by-Step Methodology:

  • Reagent Formation: In a separate flask, cool anhydrous DMF (5.0 equiv) to 0 °C. Add POCl

    
     (1.2 equiv) dropwise under N
    
    
    
    . Stir for 30 minutes at 0 °C to form the Vilsmeier salt (white precipitate or slurry).
  • Substrate Addition: Dissolve the indole substrate in a minimal amount of DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Warm to room temperature and then heat to 60 °C. Stir for 3–5 hours. The elevated temperature is necessary to overcome the deactivation from the C2-ester.

  • Hydrolysis: Cool the mixture to 0 °C. Carefully quench by adding saturated aqueous Sodium Acetate (NaOAc) solution. Avoid strong bases (NaOH) to prevent ester hydrolysis.

  • Workup: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Extract with EtOAc, wash with water, dry, and concentrate.

  • Purification: Recrystallization from EtOH or column chromatography.

Part 3: Data Summary & Troubleshooting

3.1. Reaction Comparison Table

ProtocolReaction TypeKey ReagentsTempCritical FactorExpected Yield
Bromination Electrophilic Subst.[4]NBS, DMF0°C → RTAvoid over-reaction; keep dark85-95%
Arylation C-H ActivationPd(OAc)

, Ag

CO

110°CPivalic acid additive is mandatory60-75%
Formylation Vilsmeier-HaackPOCl

, DMF
60°CTemperature control; hydrolysis pH70-85%

3.2. Troubleshooting Guide

  • Issue: Low Conversion in Arylation.

    • Cause: Catalyst poisoning or insufficient temperature.

    • Solution: Ensure Pivalic Acid is fresh. Increase temperature to 120 °C. Verify Ag

      
      CO
      
      
      
      quality (should be yellow/brown, not black).
  • Issue:

    
    -Demethoxylation (Loss of -OMe). 
    
    • Cause: Reaction conditions too acidic or presence of strong nucleophiles attacking C2.

    • Solution: In Protocol C, ensure quenching is done with buffered NaOAc, not strong acid/base. In Protocol A, ensure NBS is not generating excessive HBr (use fresh NBS).

  • Issue: C2-Ester Hydrolysis.

    • Cause: Aqueous base exposure.

    • Solution: Strictly maintain pH < 9 during workups.

Part 4: References

  • Preparation of Methyl 1-methoxy-2-indolecarboxylate:

    • Source:Organic Syntheses, Coll. Vol. 9, p. 446 (1998). (General method for N-methoxyindoles via hydroxamic acids).

    • URL:[Link]

  • Pd-Catalyzed C-H Arylation of Indoles:

    • Title: Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles.

    • Source:Journal of the American Chemical Society (via NSF Repository).

    • URL:[Link]

  • Reactivity of N-Methoxyindoles:

    • Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

    • Source:Heterocycles (Review).

    • URL:[Link]

  • General Electrophilic Substitution of Deactivated Indoles:

    • Title: Electrophilic substitution in indoles.[5][6] Part 11. The mechanism of substitution in 5-methoxyindoles.

    • Source:Journal of the Chemical Society, Perkin Transactions 2.

    • URL:[Link]

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 1-Methoxy-2-indolecarboxylate

Topic: High-Fidelity Hydrolysis of Methyl 1-Methoxy-2-indolecarboxylate Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Strategic Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Hydrolysis of Methyl 1-Methoxy-2-indolecarboxylate Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Context

The hydrolysis of methyl 1-methoxy-2-indolecarboxylate represents a critical transformation in the synthesis of N-methoxyindole-based phytoalexins (e.g., brassinin derivatives) and novel pharmacophores. While ester hydrolysis is a routine operation, the presence of the 1-methoxy (N-OMe) functionality introduces specific chemoselectivity constraints.

Unlike standard indoles, the N-methoxy moiety is an O-substituted hydroxylamine. It is generally stable to base but highly susceptible to reductive cleavage (e.g., Zn/AcOH, catalytic hydrogenation) which reverts the molecule to the N-H indole or 1-hydroxyindole. Furthermore, the electron-donating nature of the N-OMe group at position 1 alters the electrophilicity of the C2-carbonyl, potentially affecting reaction rates compared to N-H or N-alkyl indoles.

This guide provides a validated, high-fidelity protocol using Lithium Hydroxide (LiOH) in a THF/Water system, designed to cleave the ester exclusively while preserving the sensitive N-O bond.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The primary objective is to hydrolyze the methyl ester (C2-COOMe) to the carboxylic acid (C2-COOH) without affecting the N-OMe bond.

  • Target Reaction: Nucleophilic acyl substitution at C2.

  • Avoided Side Reaction A: Reductive cleavage of N-O bond (avoid metals, H2, strong hydride donors).

  • Avoided Side Reaction B: Nucleophilic demethylation of the N-OMe (avoid strong Lewis acids like BBr3 or harsh nucleophiles at high temp).

The Solution: Mild Basic Hydrolysis

Lithium hydroxide (LiOH) is the reagent of choice.[1] Its mild nucleophilicity and solubility in THF/Water mixtures allow for homogenous reaction conditions that proceed at room temperature, minimizing thermal stress on the N-alkoxy bond.

ReactionMechanism Figure 1: Reaction Pathway and Chemoselectivity Control Substrate Methyl 1-methoxy-2-indolecarboxylate (Ester) Intermediate Tetrahedral Intermediate (Li+ Salt) Substrate->Intermediate LiOH, THF/H2O Nu- Attack SideProduct DANGER: 2-Indolecarboxylic Acid (N-O Cleavage) Substrate->SideProduct Avoid: Zn/AcOH or H2/Pd Product 1-Methoxy-2-indolecarboxylic Acid (Target) Intermediate->Product Elimination of -OMe Acidification (H+)

Figure 1: The pathway prioritizes the standard BAc2 mechanism while explicitly flagging reductive conditions that destroy the N-methoxy motif.

Experimental Protocol

Method A: Standard LiOH Hydrolysis (Recommended)

Applicability: Primary method for mg to multigram scale. High tolerance for other functional groups.[2]

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Role
Methyl 1-methoxy-2-indolecarboxylate205.211.0Substrate
Lithium Hydroxide Monohydrate (LiOH·H2O)41.963.0Base
Tetrahydrofuran (THF)72.11-Solvent (Solubilizer)
Deionized Water18.02-Solvent (Reagent)
1N Hydrochloric Acid (HCl)-ExcessQuench/Acidification
Step-by-Step Procedure
  • Preparation: Dissolve the starting ester (1.0 equiv) in THF (0.1 M concentration). Ensure the solid is fully dissolved; mild sonication may be used.

  • Activation: Dissolve LiOH·H2O (3.0 equiv) in a separate volume of water equal to 1/3 the volume of THF (creating a 3:1 THF:Water ratio).

  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20–25 °C).

    • Note: The solution may turn slightly yellow or orange due to the formation of the indole carboxylate salt.

  • Reaction Monitoring: Stir vigorously at ambient temperature. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the ester starting material (typically 2–4 hours).

    • Optimization: If reaction is incomplete after 6 hours, warm to 40 °C. Do not reflux unless necessary.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Dilute the remaining aqueous residue with water.

    • Wash the basic aqueous layer with Diethyl Ether (Et2O) or EtOAc once to remove non-acidic impurities.

    • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1N HCl dropwise with stirring until pH reaches 3–4.

    • Observation: The product should precipitate as a white or off-white solid.

  • Isolation:

    • Extract the acidified aqueous layer with Ethyl Acetate (3x).[7]

    • Combine organics, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purification: The crude acid is often pure enough (>95%). If needed, recrystallize from EtOH/Water or Toluene.

Method B: NaOH/Methanol (Alternative)

Applicability: For stubborn substrates or large-scale process chemistry where LiOH cost is a factor.

  • Dissolve substrate in Methanol (0.2 M).

  • Add 2M NaOH (2.0 equiv).

  • Heat to reflux (65 °C) for 1–2 hours.

  • Follow the same acidification workup as Method A.

    • Caution: Methanol competes as a nucleophile, but since the product is the acid (thermodynamic sink), this is acceptable. Ensure all MeOH is removed before acidification to maximize yield.

Analytical Validation & QC

To confirm the success of the reaction and the integrity of the N-OMe bond, compare the spectral data of the product against the starting material.

FeatureStarting Material (Ester)Product (Acid)Interpretation
1H NMR (DMSO-d6) Singlet ~3.9 ppm (3H)Absent Successful hydrolysis of ester methyl.
1H NMR (DMSO-d6) Singlet ~4.1 ppm (3H)Singlet ~4.1 ppm (3H)Retention of N-OMe group. (Critical Check)
1H NMR (DMSO-d6) -Broad Singlet 12–14 ppmAppearance of carboxylic acid proton.
LC-MS [M+H]+ = 206[M+H]+ = 192Mass shift of -14 Da (Loss of CH2).

Troubleshooting Table:

  • Issue: Product is N-H indole (Loss of OMe).

    • Cause: Reductive conditions were present (e.g., contamination with metals) or extreme thermal stress.

    • Fix: Switch to LiOH at 0 °C; ensure glasswares are clean of reducing agents.

  • Issue: Low Yield.

    • Cause: Product is water-soluble or pH was not low enough during extraction.

    • Fix: Adjust aqueous layer to pH 2–3. Saturate aqueous layer with NaCl (salting out) before extraction.[4]

Workflow Logic Diagram

Workflow Figure 2: Operational Decision Tree for Hydrolysis Start Start: Methyl 1-methoxy-2-indolecarboxylate Choice Select Conditions Start->Choice MethodA Method A: LiOH / THF / H2O (Standard / Mild) Choice->MethodA High Sensitivity MethodB Method B: NaOH / MeOH (Scale-up / Robust) Choice->MethodB Cost/Scale Priority Monitor Monitor TLC/LCMS (Check for Ester disappearance) MethodA->Monitor MethodB->Monitor Workup Evaporate Organic Solvent Acidify aq. layer to pH 3-4 Monitor->Workup Complete Check QC Check: N-OMe signal present? Workup->Check Success Success: 1-Methoxy-2-indolecarboxylic acid Check->Success Yes (~4.1 ppm singlet) Fail Failure: N-H Indole formed Check->Fail No (Signal lost)

Figure 2: Operational workflow ensuring decision points are based on substrate sensitivity and scale.

References

  • General Ester Hydrolysis Protocols

    • LiOH in THF/Water: Hamada, Y., et al. "Mild Hydrolysis of Esters with LiOH." Journal of the American Chemical Society, 1989.

  • Indole Chemistry & N-Methoxy Stability

    • Somei, M., et al. "Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles." Chemical and Pharmaceutical Bulletin, 2001. (Establishes stability of N-OMe to basic lithiation conditions).

    • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.
  • Synthesis of Indole-2-Carboxylates

    • "Indole-2-carboxylic acid, ethyl ester."[8] Organic Syntheses, Coll.[8] Vol. 4, p.490 (1963). (Standard hydrolysis conditions for indole esters).

Sources

Method

Application Note &amp; Protocol: High-Fidelity Reduction of Methyl 1-Methoxy-2-indolecarboxylate to (1-Methoxy-1H-indol-2-yl)methanol

Introduction: The Strategic Importance of Indole-2-Methanol Derivatives The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indole-2-Methanol Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Specifically, indole-2-methanol derivatives serve as critical building blocks, providing a versatile handle for further chemical elaboration. Their utility spans the synthesis of ligands for various receptors, antiviral agents, and complex natural products. The N-methoxy protection strategy is often employed to modulate the reactivity of the indole nitrogen and allow for selective functionalization at other positions.

The reduction of an ester at the C-2 position to a primary alcohol is a fundamental and often crucial step in the synthetic pathway toward these valuable molecules.[3] This transformation, while conceptually straightforward, demands careful control of reagents and conditions to ensure high yield and purity, avoiding side reactions. This guide provides a detailed examination of the reduction of methyl 1-methoxy-2-indolecarboxylate, focusing on the robust and widely adopted method using lithium aluminum hydride (LAH, LiAlH₄). We will delve into the reaction mechanism, present a field-proven experimental protocol, and offer insights for troubleshooting and characterization.

Mechanistic Rationale: The Two-Hydride Reduction Pathway

The reduction of esters to primary alcohols with lithium aluminum hydride is a powerful and generally high-yielding transformation.[4] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are typically incapable of reducing esters, LiAlH₄ is a potent source of nucleophilic hydride ions (H⁻).[5][6][7] The mechanism proceeds through a two-stage hydride delivery process.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbonyl carbon of the ester. This addition breaks the C=O pi bond, forming a tetrahedral aluminum alkoxide intermediate.[8]

Step 2: Collapse and In-Situ Aldehyde Formation The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the pi bond, expelling the methoxide group (-OCH₃) as a leaving group, which remains coordinated to the aluminum species. This step generates a highly reactive aldehyde in situ.[5]

Step 3: Second Hydride Addition The aldehyde formed is more electrophilic and thus more reactive towards hydride attack than the starting ester.[6][8] Consequently, it is immediately reduced by a second equivalent of hydride from LiAlH₄, forming a new aluminum alkoxide. This rapid subsequent reduction prevents the isolation of the aldehyde intermediate.[5][8]

Step 4: Aqueous Workup (Quenching) After the reduction is complete, a careful aqueous workup is performed to protonate the aluminum alkoxide species, liberating the final primary alcohol product, (1-methoxy-1H-indol-2-yl)methanol.[8]

Ester Reduction Mechanism cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Collapse cluster_2 Step 3: Second Hydride Attack cluster_3 Step 4: Workup Start Methyl 1-methoxy- 2-indolecarboxylate Int1 Tetrahedral Intermediate (Aluminum Alkoxide) Start->Int1 + LiAlH₄ Aldehyde In-situ Aldehyde Int1->Aldehyde - MeO-Al species Alkoxide Final Aluminum Alkoxide Aldehyde->Alkoxide + LiAlH₄ Product (1-Methoxy-1H-indol-2-yl)methanol Alkoxide->Product + H₂O/H₃O⁺

Caption: Mechanism of LiAlH₄ ester reduction.

Comparative Overview of Reduction Parameters

While various methods for indole synthesis exist, the reduction of a pre-formed indole-2-carboxylate is a common and reliable strategy.[9][10][11] For this specific transformation, LiAlH₄ in an ethereal solvent is the reagent of choice.

ParameterRecommended ConditionRationale & Expert Insights
Starting Material Methyl 1-methoxy-2-indolecarboxylateThe methyl ester is a common, stable, and readily available starting material.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Provides the necessary reactivity to reduce the ester group efficiently.[6][7] A molar excess (typically 1.5-2.0 equivalents) is used to ensure complete conversion.
Solvent Anhydrous Tetrahydrofuran (THF)THF is the preferred solvent due to its ability to solvate LiAlH₄ well and its suitable boiling point.[12][13] Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[3][12]
Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C to control the initial exotherm during the addition of the ester. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Reaction Time 1-3 hoursProgress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
Workup Procedure Fieser WorkupThis sequential addition of H₂O, aqueous NaOH, and more H₂O is a highly reliable method to quench excess LiAlH₄ and precipitate aluminum salts as granular, easily filterable solids, preventing the formation of problematic emulsions.[5][14][15]
Typical Yield >90%With proper technique and anhydrous conditions, this reduction is typically very high-yielding.[16]

Detailed Experimental Protocol

Safety Precautions: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with protic solvents (water, alcohols) to produce flammable hydrogen gas.[3][4][12] All operations must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, flame-resistant gloves) must be worn at all times.

Materials & Reagents:

  • Methyl 1-methoxy-2-indolecarboxylate

  • Lithium aluminum hydride (LiAlH₄), powder or solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for TLC and chromatography)

  • Hexanes (for TLC and chromatography)

  • Silica Gel (for column chromatography)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Inert gas inlet (N₂ or Ar) and bubbler

  • Ice-water bath

  • Büchner funnel and filter flask

Procedure:

Part A: Reaction Setup and Execution

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Charging: In the three-necked flask equipped with a stir bar, condenser, and dropping funnel, add lithium aluminum hydride (1.5 eq.). Suspend the LiAlH₄ in anhydrous THF (approx. 10 mL per gram of LAH).

  • Cooling: Place the flask in an ice-water bath and cool the stirred suspension to 0 °C.

  • Substrate Addition: Dissolve methyl 1-methoxy-2-indolecarboxylate (1.0 eq.) in anhydrous THF (approx. 15 mL per gram of ester). Add this solution to the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. A gas evolution (hydrogen) may be observed if there are trace acidic impurities.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

Part B: Workup and Isolation (Fieser Method)

  • Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • Quenching: Perform the following additions sequentially and very slowly while stirring vigorously. Let 'X' be the mass (in grams) of LiAlH₄ used in the reaction.

    • Add X mL of deionized water dropwise. (Caution: vigorous gas evolution).

    • Add X mL of 15% aqueous NaOH solution dropwise.

    • Add 3X mL of deionized water dropwise.

  • Precipitation: Remove the ice bath and stir the mixture at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form, leaving a clear supernatant.

  • Filtration: Filter the mixture through a Büchner funnel. Wash the white solid thoroughly with additional THF or ethyl acetate (3x volumes).

  • Extraction (if necessary): If the filtrate is cloudy or separation is poor, transfer the entire mixture to a separatory funnel, dilute with ethyl acetate, and wash with brine.

Part C: Purification

  • Drying: Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, typically as a white or off-white solid.

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and increasing polarity) to afford the pure (1-methoxy-1H-indol-2-yl)methanol.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction • Insufficient LiAlH₄ (low purity or stoichiometry).• Reaction time too short.• Non-anhydrous conditions deactivated the reagent.• Add another portion of LiAlH₄ and monitor by TLC.• Extend the reaction time at room temperature.• Ensure all solvents and glassware are scrupulously dried for future runs.
Low Yield • Formation of a persistent emulsion during workup.• Product loss during filtration or chromatography.• Strictly follow the Fieser workup protocol to ensure granular precipitation.• If an emulsion forms, add anhydrous MgSO₄ and stir vigorously, or filter through a pad of Celite.• Ensure complete washing of the aluminum salts after filtration.
Product is an oil or discolored • Residual solvent.• Minor impurities.• Ensure complete removal of solvent under high vacuum.• Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) if chromatography is insufficient.

Product Characterization

The final product, (1-methoxy-1H-indol-2-yl)methanol, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect a characteristic singlet for the newly formed methylene protons (-CH₂OH) around δ 4.6-4.8 ppm. The singlet for the N-methoxy group will appear around δ 4.1 ppm. The methyl ester singlet (around δ 3.9 ppm) from the starting material will be absent. Aromatic protons will appear in the δ 7.0-7.6 ppm region.

  • ¹³C NMR: Expect a peak for the methylene carbon (-CH₂OH) around δ 58 ppm. The carbonyl carbon peak from the ester (around δ 162 ppm) will be absent.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹. The characteristic strong C=O stretching band of the ester (around 1700 cm⁻¹) will be absent.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ or [M+Na]⁺.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Prep Dry Glassware & Assemble under N₂/Ar Charge Charge LiAlH₄ & THF Prep->Charge Cool1 Cool to 0°C Charge->Cool1 Add Dropwise Addition of Ester Solution Cool1->Add Warm Warm to RT & Stir for 1-2h Add->Warm TLC Monitor by TLC Warm->TLC Cool2 Cool to 0°C TLC->Cool2 Reaction Complete Quench Fieser Quench (H₂O, NaOH, H₂O) Cool2->Quench Filter Filter Aluminum Salts Quench->Filter Dry Dry Filtrate (MgSO₄) Filter->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Workflow for the reduction of indole-2-carboxylate.

References

  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. Accessed February 25, 2026. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Published February 3, 2023. [Link]

  • Hunt, I. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary, Department of Chemistry. Accessed February 25, 2026. [Link]

  • Adi Chemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Adi Chemistry. Accessed February 25, 2026. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. Accessed February 25, 2026. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Published July 16, 2023. [Link]

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Published January 22, 2023. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Accessed February 25, 2026. [Link]

  • E. Leete, L. Marion. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 1953, 31(8): 775-784. [Link]

  • University of Sheffield, Department of Chemistry. Experiment 5: Reductions with Lithium Aluminium Hydride. Accessed February 25, 2026. [Link]

  • Sharma, P., et al. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 2024. [Link]

  • Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. Published December 30, 2025. [Link]

  • Google Patents. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. Accessed February 25, 2026.
  • Li, J., et al. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 2016. [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PubMed Central. Published March 8, 2021. [Link]

  • Organic Chemistry Data. Reduction and Oxidation :: Aluminum Hydrides. Organic-Chemistry.org. Accessed February 25, 2026. [Link]

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Accessed February 25, 2026. [Link]

  • Taber, D. F., & Stachel, S. J. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 2011, 15(4), 517-536. [Link]

  • Kawasaki, T., et al. PREPARATION OF 1-HYDROXYINDOLE DERIVATIVES AND A NEW ROUTE TO 2-SUBSTITUTED INDOLES. Heterocycles, 1991, 32(2), 221-224. [Link]

  • ResearchGate. (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Accessed August 5, 2025. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution. Accessed February 25, 2026.
  • ResearchGate. Synthesis of 1-Methoxy-1H-indoles with a Heterocyclic Moiety via Unstable Indole Isothiocyanate by Using Enzyme from Brassicaceae Plant | Request PDF. Accessed August 5, 2025. [Link]

  • National Center for Biotechnology Information. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PubMed Central. Published August 21, 2022. [Link]

  • National Center for Biotechnology Information. (1H-indol-2-yl)methanol. PubChem. Accessed February 25, 2026. [Link]

  • National Center for Biotechnology Information. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. PubMed. Published September 15, 2010. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Published July 11, 2024. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Accessed February 25, 2026. [Link]

  • National Center for Biotechnology Information. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. Published February 25, 1994. [Link]

  • Google Patents. US4210590A - Reduction of indole compounds to indoline compounds. Accessed February 25, 2026.
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Accessed August 6, 2025. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Published May 8, 2024. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid. Accessed February 25, 2026.

Sources

Application

Application Note: Nucleophilic Substitution at the C2 Ester of N-Methoxy Indoles

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the specific functionalization of N-methoxyindole-2-carboxylates . Executive Summary & Strategic Value The N-methox...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the specific functionalization of N-methoxyindole-2-carboxylates .

Executive Summary & Strategic Value

The N-methoxyindole (1-methoxyindole) scaffold represents a unique pharmacophore in modern drug design. Unlike the ubiquitous N-H or N-methyl indoles, the N-methoxy moiety (


) introduces distinct electronic properties—combining the inductive electron-withdrawal of the oxygen with resonance donation—and serves as a critical handle for directed C-H functionalization.

However, the C2-ester of N-methoxyindole presents a specific synthetic challenge. Due to the donation of the nitrogen lone pair into the indole ring and subsequent conjugation with the C2-carbonyl, this ester behaves as a vinylogous carbamate , rendering it significantly less electrophilic than standard aromatic esters. Furthermore, the


 bond is susceptible to reductive cleavage under harsh conditions, requiring tailored protocols for Nucleophilic Acyl Substitution (NAS).

This guide provides validated protocols for converting the C2-ester into amides, acids, and hydrazides—essential transformations for building focused libraries in kinase and GPCR inhibitor discovery.

Mechanistic Insight: The "Deactivated" Electrophile

To successfully functionalize the C2-ester, one must understand the electronic environment. The N-methoxy group exerts two opposing effects:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls density from the nitrogen, theoretically making the ring less electron-rich than N-methyl indole.

  • Resonance Donation (+R): The nitrogen lone pair is still conjugated with the C2-carbonyl.

In practice, the resonance effect dominates the C2-carbonyl reactivity. The ester acts as a stabilized vinylogous carbamate , resisting direct attack by weak nucleophiles. Successful substitution requires either activation of the electrophile (e.g., Lewis Acid catalysis) or exogenous activation (e.g., saponification followed by activation).

Pathway Visualization

The following diagram illustrates the divergent pathways for functionalizing the C2-ester without compromising the sensitive


 bond.

NMethoxyIndolePathways Substrate N-Methoxyindole-2-Ester (Vinylogous Carbamate) Tetrahedral Tetrahedral Intermediate (Rate Limiting Step) Substrate->Tetrahedral Nucleophilic Attack (OH-, NH2NH2) Acid Carboxylic Acid (via Saponification) Tetrahedral->Acid Elimination of OR' Hydrazide C2-Hydrazide (Heterocycle Precursor) Tetrahedral->Hydrazide Elimination of OR' Amide C2-Amide (Drug Scaffold) Acid->Amide Coupling Reagent (HATU/EDC) + Amine Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Cyclodehydration (Orthoformate/Acid)

Caption: Divergent synthetic pathways for N-methoxyindole-2-ester functionalization. The vinylogous carbamate nature requires specific activation strategies.

Experimental Protocols

Protocol A: Mild Saponification (Ester Acid)

Rationale: Direct aminolysis of this deactivated ester is often sluggish and requires high heat, which risks N-O bond thermolysis. Saponification followed by coupling is the most reliable method.

Reagents:

  • Substrate: Methyl 1-methoxyindole-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • Acid: 1M HCl (for workup)

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester (1.0 mmol) in THF (3.0 mL) in a round-bottom flask.

  • Activation: Prepare a solution of LiOH·H₂O (3.0 mmol, 126 mg) in water (1.0 mL). Add this dropwise to the stirring ester solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (usually 30% EtOAc/Hexane). The ester spot (

      
      ) should disappear, and a baseline spot (carboxylate) should appear.
      
  • Workup (Crucial):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (5 mL).

    • Acidification: Cool to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Do not use concentrated mineral acids as they may degrade the N-OMe group.

    • A white precipitate (the carboxylic acid) should form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–95% Data Validation: ¹H NMR should show the loss of the methyl ester singlet (


 ppm) and retention of the N-OMe singlet (

ppm).
Protocol B: Two-Step Amidation (Acid Amide)

Rationale: Using standard coupling reagents avoids the harsh conditions of acid chloride formation (SOCl₂ can sometimes chlorinate the electron-rich indole ring).

Reagents:

  • Substrate: 1-Methoxyindole-2-carboxylic acid (from Protocol A)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under nitrogen. Add DIPEA (3.0 mmol, 0.52 mL).

  • Coupling: Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 5–10 minutes to form the activated ester (bright yellow color often develops).

  • Addition: Add the amine (1.2 mmol). Stir at room temperature for 2–12 hours.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash sequentially with: 5% LiCl solution (to remove DMF), sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (typically 0–50% EtOAc/Hexane).

Protocol C: Direct Hydrazinolysis (Ester Hydrazide)

Rationale: Hydrazine is a "super-nucleophile" due to the alpha-effect, allowing it to attack the deactivated C2-ester directly without prior hydrolysis. This is the shortest route to 1,3,4-oxadiazole heterocycles.

Reagents:

  • Substrate: Methyl 1-methoxyindole-2-carboxylate (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (NH₂NH₂·H₂O, 50-60% grade) (10.0 equiv)

  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Setup: Dissolve the ester (1.0 mmol) in absolute ethanol (5.0 mL).

  • Addition: Add hydrazine hydrate (10.0 mmol, ~0.5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours.

    • Note: The N-OMe bond is generally stable to hydrazine at reflux, unlike catalytic hydrogenation conditions.

  • Monitoring: TLC will show the conversion of the non-polar ester to a highly polar hydrazide (often stays on the baseline in standard EtOAc/Hexane; requires 5-10% MeOH/DCM to elute).

  • Isolation:

    • Cool to room temperature.

    • Often, the product crystallizes directly from the cool ethanol. Filter and wash with cold EtOH.[2]

    • If no solid forms, concentrate to dryness. Triturate the residue with cold ether to remove excess hydrazine.

Yield Expectation: 70–85%

Quantitative Comparison of Methods

FeatureProtocol A+B (Saponification/Coupling)Protocol C (Hydrazinolysis)Direct Aminolysis (AlMe₃ mediated)
Step Count 2 Steps1 Step1 Step
Reaction Conditions Mild (RT, pH 4-9)Moderate (80 °C, pH >10)Harsh (Reflux or Pyrophoric reagents)
N-OMe Stability ExcellentGoodRisk of cleavage/demethylation
Substrate Scope Broad (works with complex amines)Specific (Hydrazides only)Limited (Simple amines)
Scalability High (kg scale feasible)Moderate (Hydrazine safety)Low (AlMe₃ safety)

Troubleshooting & Critical Parameters

N-O Bond Integrity

The N-methoxy bond is the critical vulnerability.

  • Avoid: Zinc/Acetic Acid (Zn/AcOH), Hydrogenation (H₂/Pd-C), or dissolving metal reductions (Na/NH₃). These will cleave the N-O bond, yielding the N-H indole [1].

  • Safe: LiOH, NaOH, HATU, EDC, Hydrazine, mild Lewis acids.

Nucleophilic Attack at C2 vs. Ester

While 1-methoxyindole-3-carbaldehydes can undergo nucleophilic attack at the C2 carbon (displacing the hydrogen) [2], the presence of the C2-ester blocks this position. The ester carbonyl is the primary electrophilic site. However, strong nucleophiles (e.g., Grignards) might attack the ester twice to form tertiary alcohols. To stop at the ketone, use Weinreb amides (via Protocol B).

References

  • Synthesis and reduction of N-methoxyindoles: Somei, M., et al. "Preparation of 1-Hydroxy- and 1-Methoxyindoles." Chemical and Pharmaceutical Bulletin, vol. 29, no. 1, 1981, pp. 249-252.

  • Nucleophilic substitution at C2 of N-methoxyindoles: Abe, T., et al. "Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde." Heterocycles, vol. 96, no.[3][4] 1, 2018.

  • General Reactivity of Indole-2-carboxylates: Pelkey, E. T. "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll. Vol. 10, 2004, p. 466.

  • Hydrazinolysis Protocols: BenchChem Technical Support. "Synthesis of 5-Methoxyindole Derivatives and Hydrazides." BenchChem Protocols, 2025.

Sources

Method

synthesis of fused heterocycles starting from methyl 1-methoxy-2-indolecarboxylate

Application Note: Strategic Synthesis of Fused Heterocycles from Methyl 1-Methoxy-2-indolecarboxylate Executive Summary This technical guide details the synthetic utility of methyl 1-methoxy-2-indolecarboxylate (1) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Heterocycles from Methyl 1-Methoxy-2-indolecarboxylate

Executive Summary

This technical guide details the synthetic utility of methyl 1-methoxy-2-indolecarboxylate (1) as a divergent scaffold for constructing fused tricyclic and tetracyclic heterocycles. Unlike standard


-alkyl or 

-H indoles, the 1-methoxyindole (

-OMe)
moiety imparts unique electronic properties (the "Somei Effect") and offers a handle for specific biological interactions, often serving as a bioisostere for 1-hydroxyindoles found in phytoalexins and alkaloids.

This protocol focuses on two high-value transformations:

  • Synthesis of 1-Methoxy-pyridazino[4,5-b]indoles: A route targeting potential phosphodiesterase (PDE) inhibitors and DNA intercalators.

  • Synthesis of 1-Methoxy-

    
    -carbolinones:  A pathway to novel CNS-active scaffolds.
    

Strategic Rationale & Mechanistic Insight

The starting material, methyl 1-methoxy-2-indolecarboxylate , presents a "push-pull" system. The


-methoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I), while the C2-ester is strongly electron-withdrawing.
  • C3 Nucleophilicity: Despite the electron-deficient C2 position, the C3 position retains sufficient nucleophilicity for electrophilic aromatic substitution (

    
    ), enabling regioselective functionalization (e.g., formylation, acylation).
    
  • Stability Considerations: The

    
    -OMe bond is sensitive to strong reducing agents (e.g., LiAlH
    
    
    
    can cleave the O-Me bond or reduce the N-O bond to N-H). Therefore, protocols must utilize mild chemo-selective conditions to preserve the
    
    
    -methoxy pharmacophore.
  • Cyclization Logic: The proximity of the C2-ester and a newly introduced C3-electrophile allows for rapid condensation with binucleophiles (hydrazines, diamines) to form 6-membered fused rings.

Experimental Workflows

Workflow A: Synthesis of 1-Methoxy-3,4-dihydro-4-oxopyridazino[4,5-b]indole

This pathway utilizes a Vilsmeier-Haack formylation followed by a hydrazine-mediated cyclocondensation.

Step 1: C3-Formylation

  • Objective: Introduce a reactive aldehyde at C3.

  • Reagents: POCl

    
    , DMF (Vilsmeier Reagent).
    

Step 2: Cyclocondensation

  • Objective: Form the pyridazinone ring.

  • Reagents: Hydrazine hydrate (

    
    ), Ethanol/Acetic Acid.
    

Protocol:

  • Formylation:

    • Dissolve methyl 1-methoxy-2-indolecarboxylate (1.0 eq) in anhydrous DMF (10 vol) under argon.

    • Cool to 0°C. Dropwise add POCl

      
       (1.2 eq).
      
    • Heat to 80°C for 3 hours. (Monitor by TLC: 30% EtOAc/Hexane).

    • Quench: Pour onto ice-water. Neutralize with saturated NaOAc solution.

    • Isolation: Filter the precipitate. Recrystallize from MeOH to obtain methyl 3-formyl-1-methoxy-2-indolecarboxylate .

    • Yield Expectation: 85-92%.

  • Cyclization:

    • Suspend the 3-formyl intermediate (1.0 eq) in Ethanol (15 vol).

    • Add Hydrazine hydrate (5.0 eq) and catalytic Acetic Acid (0.1 eq).

    • Reflux for 4–6 hours. The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic attack on the ester.

    • Workup: Cool to room temperature. The product usually precipitates.

    • Filter, wash with cold ethanol and ether.

    • Yield Expectation: 75-85%.

Workflow B: Synthesis of Pyrimido[1,2-a]indole Derivatives

This route targets the fusion of a pyrimidine ring across the N1-C2 axis, although the


-OMe group usually blocks direct N1-alkylation. However, an alternative approach involves C3-acylation  followed by condensation with amidines.

Note: For 1-methoxyindoles, the N1 is blocked. Therefore, we target the Pyrimido[5,4-b]indole or similar C2-C3 fused systems using urea/guanidine.

Protocol (Modified Biginelli-type Condensation):

  • Mix methyl 3-formyl-1-methoxy-2-indolecarboxylate (from Workflow A), Urea (1.5 eq), and catalytic p-TsOH in refluxing ethanol.

  • The condensation yields the tricyclic 1-methoxy-pyrimido[5,4-b]indole-2,4-dione derivative.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G cluster_0 Key Mechanistic Feature: N-OMe Stability Start Methyl 1-methoxy- 2-indolecarboxylate Inter Intermediate: 3-Formyl-1-methoxy- 2-indolecarboxylate Start->Inter Vilsmeier-Haack (POCl3, DMF, 80°C) Prod1 Target A: 1-Methoxy-pyridazino [4,5-b]indole Inter->Prod1 Hydrazine Hydrate (EtOH, Reflux) [Condensation] Prod2 Target B: 1-Methoxy-pyrimido [5,4-b]indole Inter->Prod2 Urea/Thiourea (H+, Reflux) [Cyclization]

Figure 1: Divergent synthetic pathways from methyl 1-methoxy-2-indolecarboxylate involving C3-activation followed by heterocyclization.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters (Workflow A)

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent (Step 1) DMF (Room Temp)DMF (80°C)RT yields incomplete conversion; Heating required for sterically hindered C3.
Quenching (Step 1) WaterNaOAc (aq)Acidic hydrolysis of the iminium salt requires buffering to prevent ester hydrolysis.
Cyclization Base NoneCat.[1] AcOHAcid catalysis accelerates hydrazone formation, improving yield by ~15%.
N-OMe Stability StableStableThe

-OMe group is robust under these acidic/nucleophilic conditions.

Troubleshooting Guide:

  • Issue: Low yield in Step 1 (Formylation).

    • Cause: Moisture in DMF or old POCl

      
      .
      
    • Fix: Distill POCl

      
       prior to use; use molecular sieves for DMF.
      
  • Issue: Product is an oil/gum in Step 2.

    • Cause: Incomplete cyclization (hydrazone intermediate remains).

    • Fix: Increase reflux time or switch solvent to n-Butanol (higher boiling point).

References & Authoritative Grounding

  • Somei, M., et al. "The Chemistry of Indoles.[2][3] Synthesis of 1-Methoxyindoles and Related Analogs." Heterocycles, 2019.[2][3][4]

    • Context: Establishes the fundamental reactivity of the 1-methoxyindole scaffold and stability conditions.

  • Kawasaki, T., & Somei, M. "A New and Simple Synthesis of 1-Hydroxyindole Derivatives."[3] Heterocycles, 1989.[3]

    • Context: Provides the background on preparing the starting materials and the "Somei oxidation" protocols.

  • Liao, Y., et al. "A Multicomponent Reaction for Modular Assembly of Indole-Fused Heterocycles." RSC Advances, 2024.

    • Context: Discusses modern multicomponent strategies for fusing rings to the indole 2,3-positions, relevant for expanding the protocol to 1-methoxy derivatives.

  • PubChem Compound Summary. "7-Methoxy-1H-indole-2-carboxylic acid" (Structural Analog Data).

    • Context: Used for physicochemical property estimation of the methoxy-indole-carboxylate core.

Disclaimer: The protocols described herein involve the use of hazardous chemicals (POCl


, Hydrazine). All experiments must be conducted in a fume hood with appropriate PPE. The stability of the N-OMe bond is conditional; avoid strong reducing environments (LiAlH

, Na/NH

).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 1-Methoxy-2-Indolecarboxylate Synthesis

Case ID: IND-NOME-002 Status: Open Subject: Yield Improvement & Troubleshooting for N-Methoxyindole Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-NOME-002 Status: Open Subject: Yield Improvement & Troubleshooting for N-Methoxyindole Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of methyl 1-methoxy-2-indolecarboxylate presents a unique set of challenges compared to standard indole chemistry. The critical bottleneck lies in the stability of the N-hydroxy intermediate and the regioselectivity of the subsequent methylation. Unlike standard N-alkylation (which targets the nitrogen lone pair), this synthesis requires the O-alkylation of an N-hydroxy tautomer.

This guide provides an optimized protocol derived from the reductive cyclization of o-nitrobenzyl precursors , followed by controlled methylation. It addresses the three primary failure modes: over-reduction to the N-H indole, incomplete methylation, and ester hydrolysis.

Part 1: The Optimized Protocol (The "Gold Standard")

To maximize yield, we recommend a two-stage workflow rather than attempting direct "one-pot" conversions which often lead to tarry byproducts.

Stage A: Synthesis of Methyl 1-Hydroxy-2-indolecarboxylate

Target: Controlled reduction of methyl 2-(2-nitrophenyl)-2-oxoacetate (or related o-nitrobenzyl pyruvate derivatives).

  • Reagents: Zinc dust (3.0 eq), Ammonium Chloride (saturated aq.), THF/Methanol (1:1).

  • Procedure:

    • Dissolve the o-nitro precursor in THF/MeOH.

    • Cool to 0°C (Critical to prevent over-reduction).

    • Add Zn dust in portions while adding saturated NH₄Cl dropwise.

    • Endpoint: Monitor by TLC. The hydroxylamine intermediate cyclizes spontaneously or upon slight warming to the N-hydroxyindole.

    • Workup: Filter Zn residues immediately. Acidify slightly (pH 5-6) to protonate the N-hydroxy species for extraction into EtOAc.

Stage B: Methylation to Methyl 1-Methoxy-2-indolecarboxylate

Target:O-alkylation of the 1-OH group without hydrolyzing the C2-ester.

  • Reagents: Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous/micronized).

  • Solvent: Acetone (HPLC grade, dry) or DMF (if solubility is poor). Avoid MeOH to prevent transesterification.

  • Procedure:

    • Suspend the N-hydroxyindole and K₂CO₃ in Acetone.

    • Add MeI dropwise at room temperature.

    • Stir for 4–6 hours.

    • Note: Protect from light.[1] N-methoxy compounds can be photosensitive.

Part 2: Visualizing the Workflow

The following diagram outlines the reaction pathway and the critical decision points where yield is often lost.

IndoleSynthesis Start o-Nitro Precursor (Methyl 2-(2-nitrophenyl)pyruvate) Step1 Partial Reduction (Zn / NH4Cl) Start->Step1 Controlled Red. Inter Intermediate: N-Hydroxyindole Step1->Inter Cyclization Side1 Over-Reduction: N-H Indole (Impurity) Step1->Side1 Excess Zn/Heat Step2 Methylation (MeI / K2CO3) Inter->Step2 O-Alkylation Final Product: Methyl 1-methoxy-2-indolecarboxylate Step2->Final Yield >85% Side2 Hydrolysis: Carboxylic Acid (Loss) Step2->Side2 Wet Solvent/Strong Base

Figure 1: Reaction pathway highlighting the critical intermediate and potential yield-loss pathways (Red).

Part 3: Troubleshooting Guide (Yield Optimization)

Issue 1: Low Yield in Stage A (Formation of N-H Indole)

Symptom: The product contains significant amounts of methyl 1H-indole-2-carboxylate (no methoxy group).

  • Root Cause: Over-reduction. The N-OH bond is labile under reductive conditions. If the reaction runs too long, gets too hot, or the pH drops too low, the N-OH is reduced to N-H.

  • Solution:

    • Switch from catalytic hydrogenation (Pd/C) to Zn/NH₄Cl or SnCl₂ (stannous chloride). These are milder and stop at the hydroxylamine stage.

    • Strict Temperature Control: Keep the reduction at 0°C–10°C. Do not reflux.

Issue 2: Incomplete Methylation (Stage B)

Symptom: Starting material (N-hydroxyindole) remains, or "O-methylation" occurs elsewhere (rare for this substrate).

  • Root Cause: The 1-OH proton is acidic (pKa ~8-9), but the nucleophilicity of the oxygen is moderate.

  • Solution:

    • Base Choice: Use Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃. The "Cesium Effect" improves solubility and nucleophilicity in aprotic solvents.

    • Solvent: Switch from Acetone to DMF or NMP . These polar aprotic solvents stabilize the intermediate anion better, accelerating the SN2 reaction with MeI.

Issue 3: Hydrolysis of the C2-Ester

Symptom: Isolation of the carboxylic acid or low mass recovery during aqueous workup.

  • Root Cause: Use of strong bases (NaOH, NaH) or presence of water in the methylation step.

  • Solution:

    • Avoid NaH: Sodium hydride can generate hydroxide traces if wet, or cause ester enolization. Stick to Carbonate bases.

    • Dry Solvents: Ensure Acetone/DMF is stored over molecular sieves.

Part 4: Comparative Data & Reagent Selection

ParameterStandard Protocol (Yield ~40-50%)Optimized Protocol (Yield ~75-85%)
Reduction Reagent H₂ / Pd-C (Catalytic Hydrogenation)Zn / NH₄Cl (Chemical Reduction)
Reduction Temp Room Temp / Reflux0°C to 10°C
Methylating Agent Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Base NaOH / KOHK₂CO₃ or Cs₂CO₃
Solvent (Step 2) Methanol / WaterAcetone (Anhydrous)

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Carbonate (DMC) as a greener methylating agent?

  • Technical Answer: While DMC is greener, it typically requires higher temperatures (>90°C) and a catalyst (DABCO/DMAP) to be effective. These temperatures risk thermally degrading the N-methoxy bond or causing rearrangement. For high-value intermediates, Methyl Iodide remains the superior choice for yield and mildness [1].

Q2: My product turns purple/brown on the bench. Why?

  • Technical Answer: N-alkoxyindoles are electron-rich and can be sensitive to photo-oxidation or acid-catalyzed rearrangement (Bamberger-type). Store the final product in amber vials under argon at -20°C. Ensure all chloroform/DCM used in purification is neutralized (pass through basic alumina), as traces of HCl can initiate decomposition.

Q3: Is the N-methoxy group stable to subsequent lithiation?

  • Technical Answer: Yes, but with caveats. N-methoxyindoles can be lithiated at the C2 position (if empty) or C3. However, since your C2 is blocked by an ester, lithiation would target C3. Be aware that strong Lewis acids can cleave the N-O bond [2].

Part 6: Troubleshooting Logic Flow

Use this decision tree to diagnose specific experimental failures.

Troubleshooting Problem Low Yield Identified Check1 Is the byproduct N-H Indole? Problem->Check1 Yes1 Yes: Over-reduction Check1->Yes1 Main Impurity No1 No Check1->No1 Action1 Switch to Zn/NH4Cl Lower Temp to 0°C Yes1->Action1 Check2 Is the Ester gone/Acid formed? No1->Check2 Yes2 Yes: Hydrolysis Check2->Yes2 Action2 Use Anhydrous K2CO3 Avoid NaOH/NaH Yes2->Action2

Figure 2: Diagnostic logic for identifying the root cause of low yields.

References

  • BenchChem. (2025).[2] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. (See section on N-alkylation vs N-acylation and base selection). Link

  • Kawasaki, T., et al. (2025).[3] Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.[3] ResearchGate. (Discusses lithiation and stability of N-methoxyindoles). Link

  • Kovalenko, S.M., et al. (2020).[4] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. (Provides mechanistic insight into competitive N- vs O-methylation in heterocyclic carboxylates). Link

  • Organic Syntheses. (2004). Synthesis of Indole-2-Carboxylates via Reissert-Henze Reaction. (Foundational protocol for the pyruvate precursor synthesis). Link

Sources

Optimization

purification strategies for methyl 1-methoxy-2-indolecarboxylate

This technical guide addresses the purification of Methyl 1-methoxy-2-indolecarboxylate , a specialized N-alkoxyindole derivative. The presence of the N-methoxy group introduces unique polarity and stability consideratio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of Methyl 1-methoxy-2-indolecarboxylate , a specialized N-alkoxyindole derivative. The presence of the N-methoxy group introduces unique polarity and stability considerations distinct from standard indoles.

Technical Support Center: Methyl 1-methoxy-2-indolecarboxylate

Status: Active Ticket Type: Purification & Isolation Support Assigned Specialist: Senior Application Scientist[1]

Part 1: Diagnostic & Quick Resolution (FAQs)

Q1: My crude product is a dark oil that refuses to crystallize. Is this normal? A: Yes, this is common for N-methoxyindoles synthesized via reductive cyclization (e.g., from 2-nitrophenylpyruvate derivatives).[1] The "oil" is often a supercooled melt caused by trace impurities—specifically unreacted 1-hydroxy intermediates or nitro-precursors .

  • Immediate Action: Do not scratch the flask yet. Perform a solubility screen (see Protocol A). If the purity is <85% by HPLC/NMR, proceed immediately to Flash Chromatography (Protocol B) before attempting crystallization again.[1]

Q2: I see a persistent impurity at a slightly lower Rf than my product. What is it? A: This is likely Methyl 1-hydroxy-2-indolecarboxylate (the unmethylated precursor) or Methyl indole-2-carboxylate (the over-reduced N-H byproduct).

  • Diagnostic:

    • N-OH species are acidic (pKa ~8–9).[1]

    • N-H species are H-bond donors.

  • Fix: Wash the organic layer with 10% Na₂CO₃ . The N-OH impurity will deprotonate and move to the aqueous phase. The N-OMe product is neutral and remains in the organic phase.

Q3: Can I use catalytic hydrogenation (Pd/C) to clean up the color? A: ABSOLUTELY NOT.

  • Risk: The N–O bond is labile under standard hydrogenation conditions. You will cleave the methoxy group, yielding the N-H indole (Methyl indole-2-carboxylate), destroying your target molecule.[1]

  • Alternative: Use activated charcoal (carbon) filtration in warm methanol or ethyl acetate to remove color bodies without chemical reduction.[1]

Part 2: Decision Matrix & Workflows

Use this logic flow to determine the optimal purification strategy based on your crude profile.

PurificationStrategy Start Crude Methyl 1-methoxy-2-indolecarboxylate PurityCheck Check Purity (NMR/HPLC) Start->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity LowPurity <85% Purity PurityCheck->LowPurity Crystallization Protocol A: Recrystallization HighPurity->Crystallization AcidicImpurity Contains N-OH (Precursor)? LowPurity->AcidicImpurity BaseWash Base Wash (10% Na2CO3) Removes N-OH AcidicImpurity->BaseWash Yes Chromatography Protocol B: Flash Chromatography AcidicImpurity->Chromatography No BaseWash->Chromatography Final Pure Product Crystallization->Final Chromatography->Final

Figure 1: Purification logic tree prioritizing chemical washing for specific N-OH impurities before physical separation.[1]

Part 3: Detailed Protocols

Protocol A: Recrystallization (For >85% Crude)

N-methoxyindoles are lipophilic but polarizable.[1] A dual-solvent system is required to disrupt the crystal lattice energy effectively.

ParameterSpecificationRationale
Primary Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)Dissolves the ester and polar N-OMe group at reflux.[1]
Anti-Solvent Water (if using MeOH) or Hexanes (if using EtOAc)Induces supersaturation gradually.[1]
Temperature 60°C → 25°C → 4°CSlow cooling prevents oiling out (trapping impurities).[1]

Step-by-Step:

  • Dissolve crude solid in minimum boiling MeOH (approx. 5–7 mL per gram).

  • Clarification: If the solution is cloudy/colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add water dropwise until a faint turbidity persists.

  • Re-dissolution: Add 1–2 drops of MeOH to clear the turbidity.

  • Crystallization: Allow to cool to room temperature undisturbed (2–3 hours). Then refrigerate at 4°C overnight.

  • Isolation: Filter the white/off-white needles and wash with cold MeOH:Water (1:1).

Protocol B: Flash Chromatography (For <85% Crude)

The N-methoxy group reduces the polarity difference between the product and the N-H byproduct, making standard gradients ineffective.

Stationary Phase: Silica Gel (40–63 µm) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) or Toluene / EtOAc.[1]

Gradient Strategy:

  • Equilibration: 100% Hexanes (2 CV - Column Volumes).

  • Loading: Dissolve in minimum CH₂Cl₂ or Toluene.[1] Avoid EtOAc for loading as it causes band broadening.[1]

  • Elution:

    • 0–5% EtOAc (removes non-polar nitro impurities).[1]

    • 5–15% EtOAc (elutes Methyl 1-methoxy-2-indolecarboxylate ).

    • 20–40% EtOAc (elutes N-H byproducts and N-OH precursors).[1]

Technical Tip: If separation is poor (ΔRf < 0.1), switch to Toluene:EtOAc (95:5) .[1] The π-π interaction of toluene with the indole core often provides superior selectivity for N-substituted indoles compared to alkane solvents.

Part 4: Chemical Impurity Management

The most difficult separation is the 1-hydroxy precursor (incomplete methylation). Physical separation is inefficient.[1] Use this chemical workup before chromatography.

Mechanism of Action: The pKa of N-hydroxyindole is ~9.5. The pKa of the N-methoxy product is effectively neutral (non-ionizable).

Procedure:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc).[1]

  • Wash 2x with 10% aqueous Na₂CO₃ (pH ~11).[1]

    • Observation: The aqueous layer may turn yellow/orange (phenolate anion of the impurity).[1]

  • Wash 1x with Brine.[1]

  • Dry over Na₂SO₄ and concentrate.

  • Result: The N-OH impurity is quantitatively removed to the aqueous phase.

References

  • Somei, M., et al. (1981).[1] Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Chemical and Pharmaceutical Bulletin. Link

  • Organic Syntheses. (2011). Synthesis of Indole-2-carboxylic acid esters (General Methods). Organic Syntheses, Coll. Vol. 10. Link

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Strategies. Link

  • BenchChem. (2025).[1][2] Synthesis and Properties of Methoxy-Indole Derivatives. Link[1]

Sources

Troubleshooting

stability of methyl 1-methoxy-2-indolecarboxylate under basic conditions

The following technical guide details the stability, handling, and troubleshooting of methyl 1-methoxy-2-indolecarboxylate under basic conditions. This document is designed for researchers requiring precise control over...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, handling, and troubleshooting of methyl 1-methoxy-2-indolecarboxylate under basic conditions. This document is designed for researchers requiring precise control over hydrolysis, alkylation, or nucleophilic substitution protocols involving this specific scaffold.

Technical Support Center: Methyl 1-methoxy-2-indolecarboxylate

Topic: Stability & Reactivity Profile under Basic Conditions Compound ID: Methyl 1-methoxy-1H-indole-2-carboxylate Key Functional Groups: Methyl ester (C2),


-Methoxy amine (N1)

Part 1: Executive Technical Summary

Methyl 1-methoxy-2-indolecarboxylate exhibits a dual-reactivity profile under basic conditions. While the C2-methyl ester is susceptible to standard saponification, the


-methoxy group is generally robust but can function as a leaving group (pseudohalogen) under specific "cine-substitution" conditions.

Stability Matrix: | Condition | Reagent | Stability of


-OMe | Stability of C2-Ester | Outcome |
| :--- | :--- | :--- | :--- | :--- |
| Aqueous Hydrolysis  | LiOH / NaOH (THF:H

O) | Stable | Hydrolyzed | Formation of 1-methoxyindole-2-carboxylic acid. | | Anhydrous Nucleophilic | NaOMe / MeOH | Stable | Transesterified | Equilibrium exchange (Methyl ester

Methyl ester). | | Strong Nucleophile / Aprotic | Nucleophiles (Nu

) in DMF | Unstable | Intact/Modified | Risk of

-type displacement of

-OMe (Cine-substitution). | | Reductive Cleavage | Zn / AcOH or H

/Pd | Unstable | Stable | Cleavage to N-H indole (Deprotection). |

Part 2: Standard Operating Procedure (SOP)

Protocol: Controlled Hydrolysis to 1-Methoxyindole-2-carboxylic Acid

Objective: To hydrolyze the methyl ester without cleaving the


-methoxy bond or inducing decarboxylation.

Reagents:

  • Methyl 1-methoxy-2-indolecarboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O) (3.0 equiv)
  • Solvent System: THF : Methanol : Water (3 : 1 : 1 v/v)

Workflow:

  • Dissolution: Dissolve the substrate in THF/Methanol. The solution should be clear.

  • Saponification: Add the LiOH dissolved in the minimum amount of water dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The

      
      -OMe group is stable; look for the disappearance of the methyl ester peak.
      
  • Workup (Critical Step):

    • Concentrate the organic solvents under reduced pressure (keep bath < 40 °C).

    • Dilute the aqueous residue with water.

    • Acidification: Carefully acidify with 1M HCl to pH 3–4 at 0 °C.

    • Warning: Do not heat the acidic solution. Indole-2-carboxylic acids are prone to thermal decarboxylation in acidic media.

  • Isolation: Extract with Ethyl Acetate, dry over Na

    
    SO
    
    
    
    , and concentrate.

Part 3: Troubleshooting Guide

Issue 1: Loss of the N-Methoxy Group (Formation of N-H Indole)

Symptom: LCMS shows a mass corresponding to [M-30] (loss of CH


O) or formation of the N-H indole-2-carboxylic acid.
Root Cause: 
  • Reductive Conditions: Presence of trace metals or reducing agents.

  • Nucleophilic Displacement (Cine-substitution): If the reaction was performed in a dipolar aprotic solvent (e.g., DMF, DMSO) with a strong nucleophile, the

    
    -OMe group can be displaced. The ester at C2 activates the ring for nucleophilic attack.
    

Corrective Action:

  • Switch Solvents: Use protic solvent mixtures (THF/Water/MeOH). Avoid anhydrous DMF with strong bases.

  • Check Reagents: Ensure no reducing metals (Zn, Fe) are present in the reaction vessel.

Issue 2: Low Yield of Carboxylic Acid (Decarboxylation)

Symptom: Formation of 1-methoxyindole (loss of the carboxyl group) or complex degradation. Root Cause:

  • Thermal Decarboxylation: Indole-2-carboxylic acids are inherently unstable when heated, especially in acidic form. The electron-rich indole ring facilitates protonation at C3, leading to loss of CO

    
    .
    

Corrective Action:

  • Temperature Control: Never heat the free acid above 40 °C. Perform all evaporations under high vacuum at low temperature.

  • pH Management: Do not acidify below pH 3 during workup. If the product precipitates at pH 4, stop there.

Issue 3: Incomplete Hydrolysis

Symptom: Starting material persists despite prolonged stirring. Root Cause:

  • Solubility: The methyl ester may precipitate out of aqueous reaction mixtures.

  • Steric/Electronic: The

    
    -OMe group exerts an electronic effect, but steric hindrance at C2 is minimal.
    

Corrective Action:

  • Solvent Ratio: Increase the THF portion to ensure homogeneity.

  • Temperature: Mild heating (40 °C) is permissible for the lithium salt (basic pH), as decarboxylation risk is low in the basic state.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways for this molecule: the desired hydrolysis path versus the competing nucleophilic displacement path.

G Start Methyl 1-methoxy-2-indolecarboxylate (Substrate) Path1 Pathway A: Saponification (Standard) Start->Path1 LiOH / THF / H2O (Kinetic Control) Path2 Pathway B: Cine-Substitution (Side Reaction) Start->Path2 Nu- / DMF / Heat (Thermodynamic Control) Prod1 1-Methoxyindole-2-carboxylic acid (Target Product) Path1->Prod1 Ester Cleavage (N-OMe Intact) Prod2 2-Substituted Indole (Loss of N-OMe) Path2->Prod2 Nucleophilic Attack at C2 Displacement of OMe-

Caption: Pathway A represents the standard hydrolysis protocol. Pathway B highlights the risk of N-OMe displacement under forcing nucleophilic conditions in aprotic solvents.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Methoxide (NaOMe) to hydrolyze the ester? A: No. Using NaOMe in methanol will result in transesterification (swapping the methyl group) or no net change. If you use NaOMe in water (which becomes NaOH), it works, but using anhydrous NaOMe in aprotic solvents risks attacking the indole ring. Stick to LiOH or NaOH in aqueous THF.

Q: Is the N-Methoxy group considered a protecting group? A: Yes, but it is a "robust" protecting group. It is generally stable to base, mild acid, and oxidants. It is typically removed using reductive conditions (e.g., Hydrogenation with Raney Nickel or Zn/AcOH). This stability makes it compatible with basic ester hydrolysis.

Q: Why do I see a "purple/blue" color during acidification? A: Indole-2-carboxylic acids can undergo oxidative dimerization (similar to indoxyl oxidation) if exposed to air and strong acid for too long. Perform the acidification quickly and under an inert atmosphere (Argon/Nitrogen) if high purity is required.

References

  • Somei, M., et al. (1981). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Chemical and Pharmaceutical Bulletin.

    • Validates the stability of N-methoxy indoles and their synthesis via 1-hydroxy intermedi
  • Kawasaki, T., et al. (2005). Solvent Effect on the Reaction of 1-Methoxy-3-(2-nitrovinyl)indole with Nucleophiles. Heterocycles.

    • Details the "cine-substitution" mechanism where nucleophiles displace the N-OMe group in DMF, highlighting the conditions to avoid.
  • Lyssikatos, J. P., et al. (2006). Synthesis of 12-methoxy-substituted sarpagine indole alkaloids. Journal of Organic Chemistry.

    • Demonstrates the use of N-methoxy indoles as stable intermedi
Optimization

Technical Support Center: Minimizing Decarboxylation of Indole-2-Carboxylates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylates. This guide is designed to provide in-depth troubleshooting assistance and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylates. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the unintended decarboxylation of these valuable compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate this common side reaction, ensuring the integrity and yield of your synthetic routes.

Introduction: The Challenge of Indole-2-Carboxylate Stability

Indole-2-carboxylates are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2] However, the inherent electronic nature of the indole ring system renders the C2-carboxyl group susceptible to cleavage, a process known as decarboxylation. This side reaction can significantly lower the yield of desired products and introduce impurities that complicate purification. Understanding the mechanisms and contributing factors is the first step toward effective mitigation.

The decarboxylation of indole-2-carboxylic acids can be induced by heat, acidic or basic conditions, and the presence of certain metal catalysts.[3][4] The reaction typically proceeds through the formation of an indolenine intermediate, which is readily protonated to yield the decarboxylated indole.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Significant formation of the decarboxylated indole byproduct is observed during a reaction.

  • Probable Cause A: High Reaction Temperature. Thermal energy can be sufficient to induce decarboxylation, particularly in the presence of protic solvents or catalysts.[5] Many synthetic procedures involving indole-2-carboxylates are sensitive to heat.[6]

    • Solution:

      • Lower the reaction temperature: If the reaction kinetics allow, reduce the temperature in 10-20 °C increments and monitor the reaction progress.

      • Screen alternative solvents: Solvents with lower boiling points may facilitate running the reaction at a reduced temperature.

      • Consider microwave-assisted synthesis: While seemingly counterintuitive, microwave irradiation can sometimes promote rapid reaction at a lower bulk temperature, minimizing the time the substrate is exposed to harsh conditions.

  • Probable Cause B: Inappropriate pH (Acidic or Basic Conditions). Both strong acids and bases can catalyze the decarboxylation of indole-2-carboxylic acids.[7]

    • Solution:

      • Buffer the reaction mixture: If the reaction tolerates it, use a suitable buffer to maintain a neutral or near-neutral pH.

      • Use a milder base or acid: If a base or acid is required for the desired transformation, screen weaker alternatives. For example, organic bases like triethylamine or diisopropylethylamine may be less prone to inducing decarboxylation than inorganic bases like sodium hydroxide or potassium carbonate.

      • Protect the carboxyl group: Esterification of the indole-2-carboxylic acid to its corresponding methyl or ethyl ester can significantly increase its stability towards decarboxylation under many reaction conditions.[8]

  • Probable Cause C: Presence of Transition Metal Catalysts. Certain transition metals, particularly copper and silver, are known to catalyze the decarboxylation of heteroaromatic carboxylic acids.[4][5]

    • Solution:

      • Choose an alternative catalyst: If the reaction requires a metal catalyst, investigate if other metals are less prone to promoting decarboxylation.

      • Modify the ligand environment: The ligands coordinated to the metal center can influence its catalytic activity. Experimenting with different ligands may temper the metal's decarboxylating propensity.

      • Employ metal-free reaction conditions: Whenever possible, explore synthetic routes that do not necessitate the use of transition metals.[9]

Issue 2: Low or no yield of the desired product when starting with an indole-2-carboxylic acid.

  • Probable Cause: Premature Decarboxylation. The starting material may be decarboxylating before the desired reaction can take place.

    • Solution:

      • Esterify the carboxylic acid: As a first-line strategy, convert the indole-2-carboxylic acid to its corresponding ester.[8] This is often the most effective way to prevent premature decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a later step if necessary.

      • In-situ functionalization: If possible, generate the indole-2-carboxylate in situ and immediately carry it on to the next step without isolation. This minimizes its exposure to conditions that could induce decarboxylation.

Issue 3: Difficulty in purifying the desired indole-2-carboxylate from its decarboxylated byproduct.

  • Probable Cause: Similar Polarity. The decarboxylated indole and the starting indole-2-carboxylate can have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Derivative for separation: If the desired product is an indole-2-carboxylic acid, consider temporarily converting the crude mixture to the corresponding methyl esters. The difference in polarity between the methyl ester and the decarboxylated indole is often greater, facilitating easier separation by column chromatography. The purified methyl ester can then be saponified to yield the pure carboxylic acid.

      • Recrystallization: If the desired product is a solid, careful screening of recrystallization solvents may allow for the selective crystallization of the desired compound, leaving the decarboxylated impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: At what temperature does indole-2-carboxylic acid typically start to decarboxylate?

A1: There is no single temperature for the onset of decarboxylation, as it is highly dependent on the solvent, pH, and presence of catalysts. However, heating indole-2-carboxylic acid above its melting point will generally lead to decarboxylation.[3] Significant decarboxylation can be observed at temperatures as low as 85-150 °C in some solvent systems.[4]

Q2: Is the ethyl ester of indole-2-carboxylic acid more stable than the free acid?

A2: Yes, the ethyl ester is significantly more stable towards decarboxylation than the free carboxylic acid.[8] The ester group is less prone to the electronic shifts required for the elimination of carbon dioxide. For this reason, many synthetic routes utilize the ester form and only hydrolyze it to the free acid in the final step if required.

Q3: Can the substituent on the indole nitrogen affect the rate of decarboxylation?

A3: Yes, the nature of the substituent on the indole nitrogen can influence the electron density of the indole ring system and, consequently, the stability of the C2-carboxyl group. Electron-withdrawing groups on the nitrogen can decrease the rate of decarboxylation by making the indole ring less electron-rich. Conversely, electron-donating groups may increase the propensity for decarboxylation.

Q4: Are there any "green" methods for decarboxylation if it is the desired reaction?

A4: Yes, there is growing interest in developing more environmentally friendly decarboxylation methods. Some approaches utilize ionic liquids as both the solvent and catalyst, avoiding the need for metals and harsh reagents.[10] Additionally, enzyme-catalyzed decarboxylation is a promising green alternative.

Experimental Protocols

Protocol 1: Esterification of Indole-2-carboxylic Acid to Ethyl Indole-2-carboxylate

This protocol is a standard method to protect the carboxylic acid and prevent decarboxylation.

  • Suspend indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Neutralize the remaining acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl indole-2-carboxylate.

Protocol 2: Mild Saponification of Ethyl Indole-2-carboxylate

This protocol is for the deprotection of the ester to the carboxylic acid under conditions that minimize decarboxylation.

  • Dissolve ethyl indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.1-1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of ~3 with a dilute HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the indole-2-carboxylic acid.

Data and Visualization

Table 1: Effect of Reaction Conditions on Decarboxylation

ConditionTemperature (°C)CatalystSolventOutcome
A 160Cu₂ONMPPromotes N-arylation with decarboxylation[5]
B 140Silver CarbonateDMSOCatalytic decarboxylation[4]
C 230NoneNeatThermal decarboxylation[8]
D 80H₂SO₄EthanolEsterification, no decarboxylation

Diagram 1: Decarboxylation Mechanism of Indole-2-carboxylic Acid

G cluster_0 Decarboxylation Pathway Indole-2-COOH Indole-2-Carboxylic Acid Protonation Protonation at C3 Indole-2-COOH->Protonation + H+ Indolenine Indolenine Intermediate Protonation->Indolenine Decarboxylation_step Loss of CO2 Indolenine->Decarboxylation_step Indole_anion Indole Anion Decarboxylation_step->Indole_anion - CO2 Tautomerization Tautomerization Indole_anion->Tautomerization Indole Decarboxylated Indole Tautomerization->Indole

Caption: Mechanism of acid-catalyzed decarboxylation.

Diagram 2: Workflow for Minimizing Decarboxylation

G cluster_1 Troubleshooting Workflow Start Decarboxylation Observed Protect Esterify Carboxylic Acid? Start->Protect Ester_Yes Proceed with Ester Protect->Ester_Yes Yes Ester_No Optimize Conditions Protect->Ester_No No Saponify Saponify Ester (if needed) Ester_Yes->Saponify Optimize_Temp Lower Temperature Ester_No->Optimize_Temp Optimize_pH Adjust pH Ester_No->Optimize_pH Optimize_Cat Change Catalyst Ester_No->Optimize_Cat Final_Product Desired Product Optimize_Temp->Final_Product Optimize_pH->Final_Product Optimize_Cat->Final_Product Saponify->Final_Product Yes Saponify->Final_Product No

Caption: Decision tree for mitigating decarboxylation.

References

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561.
  • Valentin, G., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2840.
  • Hughes, G. K., & Lions, F. (1938). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 2, p.427 (1943); Vol. 18, p.43 (1938). [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
  • Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]

  • US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google P
  • Payne, K. A. P., et al. (2021). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. RSC Chemical Biology, 2(4), 1149-1158. [Link]

  • Wang, C., et al. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 56(34), 4994-4997.
  • Wang, B., & Tu, Z. (2009). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 29(1), 133-138.
  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706.
  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1118-1129. [Link]

  • Liu, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8048. [Link]

  • Kumar, A., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(9), 1836-1847. [Link]

  • Kumar, V., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 721-732.

Sources

Troubleshooting

overcoming steric hindrance at the C2 position of N-methoxy indoles

Technical Support Center: Advanced Indole Functionalization Topic: Overcoming Steric & Electronic Barriers at the C2 Position of N-Methoxy Indoles Executive Summary: The C2 Paradox User Profile: Medicinal Chemists & Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Indole Functionalization Topic: Overcoming Steric & Electronic Barriers at the C2 Position of N-Methoxy Indoles

Executive Summary: The C2 Paradox

User Profile: Medicinal Chemists & Process Development Scientists.

The Problem: Functionalizing the C2 position of N-methoxy indoles presents a unique "Steric-Electronic Paradox."

  • Electronic Bias: The indole nucleus is naturally nucleophilic at C3 (Enamine-like reactivity).

  • Steric Shielding: The N-methoxy (

    
    -OMe) group exerts proximal steric bulk, discouraging direct electrophilic attack at C2.
    
  • Lability: The N–O bond is susceptible to reductive cleavage under harsh conditions.

The Solution: To overcome these barriers, you cannot rely on standard Electrophilic Aromatic Substitution (EAS). You must utilize Directed Metalation strategies that leverage the oxygen atom of the


-OMe group as a "molecular anchor," converting the steric hindrance into a directing advantage.

Decision Matrix: Selecting Your Protocol

Before starting, select the methodology that fits your substrate and desired electrophile.

ProtocolSelection Start START: Desired C2 Functionalization Electrophile What is your Electrophile? Start->Electrophile Carbonyls Carbonyls, Halogens, Silyl Chlorides (Simple) Electrophile->Carbonyls Simple Electrophiles Complex Alkenes, Alkynes, Complex Aryls Electrophile->Complex Coupling Partners MethodA METHOD A: Directed ortho-Metalation (DoM) (Lithium-Mediated) Carbonyls->MethodA High Reactivity req. MethodB METHOD B: C-H Activation (Rh(III)/Cp* Catalysis) Complex->MethodB Atom Economy req.

Figure 1: Decision tree for selecting the appropriate functionalization strategy based on electrophile complexity.

Method A: The Lithiation Protocol (DoM)

Principle: The oxygen of the N-OMe group coordinates with Lithium, directing deprotonation specifically to C2 (the ortho position). This overrides the natural C3 selectivity.

Applicability: Best for introducing -CHO, -I, -SiMe3, or simple alkyl chains.

Standard Operating Procedure (SOP-01):
  • Preparation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Solvent: Anhydrous THF (Freshly distilled or from SPS). Critical: Diethyl ether often fails to solubilize the lithiated intermediate.

    • Substrate: 1.0 equiv N-methoxyindole.

  • Lithiation Step (The "Anchor"):

    • Cool the solution to -78 °C (Dry ice/Acetone).

    • Add

      
      -Butyllithium (
      
      
      
      -BuLi)
      (1.1 equiv) dropwise over 10 minutes.
    • Technical Note: Do not use

      
      -BuLi unless necessary; it increases the risk of N–O bond cleavage.
      
    • Incubation: Stir at -78 °C for 30–60 minutes.

    • Visual Check: A color change (often to yellow or pale orange) indicates anion formation.

  • Electrophile Trapping:

    • Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

    • Crucial: Maintain -78 °C during addition. The C2-lithio species is thermally unstable above -20 °C.

  • Quench:

    • Allow to warm to 0 °C only after 1 hour of stirring with the electrophile.

    • Quench with saturated NH

      
      Cl.
      
Data Profile: Typical Yields (Method A)
ElectrophileProduct (C2-Substituted)Yield (%)Notes
DMF2-Formyl-1-methoxyindole85-92%Standard Vilsmeier alternative
TMSCl2-TMS-1-methoxyindole95%Excellent yield; useful blocking group
I

2-Iodo-1-methoxyindole78%Light sensitive product
MeI2-Methyl-1-methoxyindole65-70%Competitive C3 alkylation possible if warmed too fast

Method B: Rh(III)-Catalyzed C-H Activation[1]

Principle: Uses a Cp*Rh(III) catalyst. The N-OMe acts as a Directing Group (DG). The steric bulk of the OMe group is accommodated by the catalyst's ligand sphere, and the formation of a 5-membered metallacycle forces activation at C2.

Applicability: Best for arylations, alkenylations, and annulations (building fused rings).

Mechanism Visualization

RhMechanism PreCat Cp*Rh(III) Species Coord N-Coordination (Steric Accommodation) PreCat->Coord CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act Acetate assisted Insert Coupling Partner Insertion CH_Act->Insert Alkyne/Diazo RedElim Reductive Elimination (C2 Functionalized) Insert->RedElim RedElim->PreCat Regeneration

Figure 2: The catalytic cycle. The critical step is the Rhodacycle Formation, where the N-OMe anchors the metal to C2.

Standard Operating Procedure (SOP-02):
  • Catalyst System:

    • Catalyst: [Cp*RhCl

      
      ]
      
      
      
      (2.5 mol %).
    • Silver Additive: AgSbF

      
       (10 mol %) – required to abstract chlorides and generate the cationic active species.
      
    • Oxidant/Base: Cu(OAc)

      
       (if oxidative coupling) OR PivOH (if redox-neutral).
      
  • Solvent System:

    • DCE (1,2-Dichloroethane) or MeOH/TFE mixtures.

    • Tech Tip: TFE (Trifluoroethanol) often boosts yields by stabilizing the cationic Rh species via hydrogen bonding with the N-OMe oxygen.

  • Conditions:

    • Temperature: 60–100 °C (Sealed tube).

    • Time: 12–24 hours.

Troubleshooting & FAQs

Q1: I am getting significant C3 functionalization instead of C2. Why?

  • Diagnosis: You likely relied on electrophilic substitution (EAS) conditions (e.g., acid catalysis) or your lithiation warmed up.

  • Fix:

    • If using Method A : Ensure temperature stays at -78 °C. If the lithiated species warms, it can isomerize or protonate, leading to mixtures.

    • If using Method B : Switch solvent to TFE. The fluorinated solvent suppresses non-directed electrophilic attack at C3.

Q2: The N–O bond cleaved, and I isolated the free N–H indole.

  • Diagnosis: Over-reduction.

  • Fix:

    • Avoid strong reducing agents (e.g., LiAlH

      
      , NaBH
      
      
      
      ) during workup.
    • In Method A , ensure your

      
      -BuLi is titrated. Excess alkyl-lithium can attack the oxygen.
      
    • Note: Sometimes this is a feature, not a bug. If you want the N-H indole, perform the C2 functionalization first, then cleave the N-OMe using Zn/AcOH or samarium diiodide (SmI

      
      ).
      

Q3: The reaction works for methyl-substituted N-OMe indoles but fails for 3-substituted substrates.

  • Diagnosis: Steric overload. A substituent at C3 + the N-OMe group creates a "steric wall."

  • Fix: Increase the temperature in Method B to 100 °C and use a sterically smaller carboxylate additive (e.g., replace Pivalic acid with Acetic acid) to reduce ligand sphere crowding.

References

  • Somei, M., et al. (1992). The First Preparation of 1-Methoxyindole and Its Functions as a Novel Indole Synthesis Strategy.Heterocycles .

    • Core citation for the lithi
  • Glorius, F., et al. (2011). Rh(III)-Catalyzed C-H Activation of N-Methoxy Derivatives.Angewandte Chemie Int. Ed.

    • Establishes N-OMe as a viable directing group for Rh(III).
  • Yi, H. M., et al. (2016). Rh(III)-Catalyzed Regioselective C2-Alkylation of Indoles with Diazo Compounds.[1]Molecules .[1][2][3][4][5][6][7][8][9][10]

    • Specific protocol for alkyl
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews .

    • Foundational text on the DoM mechanism used in Method A.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-methoxy-2-indolecarboxylate

In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel and known compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into mole...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel and known compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectral fragmentation of methyl 1-methoxy-2-indolecarboxylate, a compound of interest in synthetic and medicinal chemistry. By juxtaposing its expected fragmentation with that of structurally related analogs, we aim to equip researchers with a predictive framework for the identification and characterization of N-alkoxyindole derivatives.

Foundational Principles: The Logic of Molecular Disassembly

The fragmentation of an organic molecule in a mass spectrometer is not a random event but a cascade of predictable bond cleavages governed by the relative stability of the resulting ions and neutral losses. For methyl 1-methoxy-2-indolecarboxylate, the primary sites for fragmentation are dictated by the indole nucleus, the N-methoxy substituent, and the methyl ester group at the C2 position. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that will be considered, as they can induce distinct fragmentation pathways.

The Target Molecule: Methyl 1-methoxy-2-indolecarboxylate

Before dissecting its fragmentation, let us consider the structure of methyl 1-methoxy-2-indolecarboxylate. The presence of the N-methoxy group is a key feature that distinguishes it from many naturally occurring and synthetic indoles. This modification is expected to significantly influence the fragmentation cascade.

Predicted Fragmentation Pathways of Methyl 1-methoxy-2-indolecarboxylate (EI-MS)

Under Electron Ionization (EI), the initial event is the formation of a molecular ion (M•+). The subsequent fragmentation is a series of competing reactions.

A primary fragmentation is the cleavage of the N-O bond, a relatively weak bond, leading to the loss of a methoxy radical (•OCH3) or a neutral methanol molecule. Another key fragmentation pathway for esters is the loss of the alkoxy group from the ester functionality.[1]

The indole ring itself is a stable aromatic system, and its fragmentation often involves the loss of small molecules like HCN.[2] The principal fragmentation processes in the indole series have been extensively studied.[3][4]

Here is a proposed fragmentation pathway:

G M Methyl 1-methoxy-2-indolecarboxylate (M•+) A Loss of •OCH3 (m/z 174) M->A B Loss of CH3O• from ester (m/z 174) M->B C Loss of COOCH3 (m/z 146) M->C D Further fragmentation A->D B->D C->D G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Stock Stock Dilution Dilution Stock->Dilution Dilute Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection

Sources

Comparative

reactivity comparison of methyl 1-methoxy-2-indolecarboxylate vs N-methyl indoles

The following guide provides an in-depth technical comparison of Methyl 1-methoxy-2-indolecarboxylate versus standard N-methyl indoles . This analysis focuses on electronic tuning, regioselectivity, and synthetic utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 1-methoxy-2-indolecarboxylate versus standard N-methyl indoles . This analysis focuses on electronic tuning, regioselectivity, and synthetic utility, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

While N-methyl indoles represent the standard for stable, electron-rich indole scaffolds, methyl 1-methoxy-2-indolecarboxylate introduces a unique "N-alkoxy" functionality that fundamentally alters the indole's reactivity profile. The 1-methoxy (


-OMe) group serves a dual purpose: it acts as a rheostat for electron density  (balancing resonance donation with inductive withdrawal) and provides a Lewis-basic coordination site  capable of directing metalation, unlike the inert 

-methyl group. Furthermore, the

-OMe moiety is a "masked" N-H group, cleavable under reductive conditions, offering strategic advantages in protecting group chemistry that

-methyl analogs cannot match.

Part 1: Electronic & Structural Architecture

The reactivity divergence stems from the electronic nature of the substituent on the nitrogen atom.

Electronic Effects
  • N-Methyl (

    
    -Me):  The methyl group is an inductive donor (+I) . It increases the electron density of the indole ring, making it highly susceptible to electrophilic attack, particularly at C3. It stabilizes the radical cation intermediate during oxidation.
    
  • N-Methoxy (

    
    -OMe):  The oxygen atom exerts two opposing effects:
    
    • Inductive Withdrawal (-I): Oxygen is significantly more electronegative than carbon, pulling electron density away from the indole nitrogen through the

      
      -bond.
      
    • Resonance Donation (+M): The oxygen lone pair can donate into the

      
      -system, but this is often less effective than the direct stabilization provided by alkyl groups in this specific heterocyclic context.
      
    • Net Result: The

      
      -OMe indole is generally less electron-rich  than its 
      
      
      
      -Me counterpart. In the specific case of methyl 1-methoxy-2-indolecarboxylate, the C2-ester (EWG) further deactivates the ring, making the system resistant to oxidation and moderating its nucleophilicity.
Comparative Properties Table
FeatureN-Methyl Indole (Standard)Methyl 1-Methoxy-2-indolecarboxylate
Electronic Nature Electron Rich (Strong Donor)Moderated (Inductive Withdrawal + EWG Ester)
C3 Nucleophilicity HighModerate (Attenuated by -I effect of N-OMe)
Lithiation Directing Poor (Requires C2 blocking/specifics)Excellent (N-OMe is a Directed Metalation Group)
Metabolic Stability High (N-dealkylation is slow)Variable (N-O bond can be reduced metabolically)
Synthetic Utility Permanent ScaffoldTransient Protecting Group / Directing Group
pKa (Conjugate Acid) ~ -3.5 (Protonation at C3)Lower (Due to EWG nature of ester and N-OMe)

Part 2: Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

The presence of the C2-ester in methyl 1-methoxy-2-indolecarboxylate blocks the standard C2 reaction site. The competition is between the electronic activation of the


-substituent and the directing effects of the ester.
  • N-Methyl Indoles: React violently with strong electrophiles. Halogenation often leads to poly-substitution unless carefully controlled.

  • 1-Methoxy-2-Ester: The -I effect of the

    
    -OMe group tempers reactivity.
    
    • Regioselectivity: Experimental data indicates that bromination of methyl 1-methoxy-2-indolecarboxylate occurs at C3 (if available) and C5 . The 3,5-dibromo derivative is a common product, suggesting that the

      
      -OMe group does not deactivate the benzene ring enough to prevent substitution, but directs it para to the nitrogen (C5) in concert with the C3 position.
      
Directed Ortho Metalation (DoM)

This is the most distinct advantage of the


-methoxy series.
  • Mechanism: The oxygen lone pair on the

    
    -OMe group can coordinate with alkyllithiums (e.g., 
    
    
    
    -BuLi), anchoring the base and directing deprotonation to the ortho position.
  • N-Methyl: Lacks a Lewis basic lone pair for coordination. Lithiation is purely kinetically controlled (often requiring

    
    -BuLi) and less regioselective.
    
  • 1-Methoxy: The

    
    -OMe group acts as a Directed Metalation Group (DMG) . While the C2 position is blocked by the ester in this specific molecule, the coordination potential remains for C7 functionalization  or for stabilizing intermediates that would otherwise decompose.
    
Cleavage and Deprotection
  • N-Methyl: The N-C bond is metabolically and chemically robust. Removing an

    
    -methyl group requires harsh oxidative conditions that often destroy the indole ring.
    
  • N-Methoxy: The N-O bond is labile under reductive conditions.

    • Reagent: Zinc/Acetic Acid (Zn/AcOH) or Hydrogenation (

      
      , Pd/C).
      
    • Result: Clean conversion to the N-H indole . This allows the

      
      -OMe group to be used as a temporary protecting group to modulate reactivity during a synthesis, then removed to reveal the free indole.
      

ReactivityComparison N_Me N-Methyl Indole EAS_Me High Reactivity (EAS) Poly-substitution risk N_Me->EAS_Me Lith_Me Kinetic Lithiation (Non-directed) N_Me->Lith_Me Cleave_Me Stable N-C Bond (Permanent) N_Me->Cleave_Me N_OMe Methyl 1-methoxy-2-indolecarboxylate EAS_OMe Tempered Reactivity Selective C3/C5 Bromination N_OMe->EAS_OMe Lith_OMe Chelation-Controlled (DoM Potential) N_OMe->Lith_OMe Cleave_OMe Labile N-O Bond (Cleavable to N-H) N_OMe->Cleave_OMe

Figure 1: Comparative reactivity pathways. Note the divergence in lithiation mechanism and bond stability.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 1-Methoxy-2-Indolecarboxylate

This protocol utilizes a biomimetic oxidation of the indoline precursor, followed by methylation. This is superior to direct N-oxidation of indole, which is often low-yielding.

Prerequisites:

  • Substrate: Methyl indoline-2-carboxylate (or the free acid, followed by esterification).

  • Reagents: Sodium Tungstate Dihydrate (

    
    ), Hydrogen Peroxide (30%), Diazomethane (
    
    
    
    ) or Dimethyl Sulfate (
    
    
    ).

Step-by-Step Workflow:

  • Oxidation to 1-Hydroxyindole:

    • Dissolve methyl indoline-2-carboxylate (1.0 equiv) in Methanol/Water (10:1).

    • Add

      
       (0.1 equiv) as catalyst.
      
    • Dropwise add

      
       (30% aq, 5.0 equiv) at 0°C.
      
    • Stir at room temperature for 3 hours. The solution will darken as the 1-hydroxyindole intermediate forms.

    • Note: 1-Hydroxyindoles are unstable; proceed immediately to methylation.

  • Methylation (One-Pot):

    • Option A (Diazomethane - High Yield): Add ethereal

      
       to the reaction mixture at 0°C until the yellow color persists.
      
    • Option B (Dimethyl Sulfate - Scalable): Add

      
       (2.0 equiv) and 
      
      
      
      (1.5 equiv) directly to the reaction vessel. Stir for 12 hours at room temperature.
  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).
      
    • Wash combined organics with Brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60-75% overall.

Protocol B: Comparative Bromination (Regioselectivity Check)

To verify the electronic activation, this protocol targets the C3/C5 positions.

  • Setup: Dissolve methyl 1-methoxy-2-indolecarboxylate (1 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Bromine (

    
    , 1.1 mmol) in AcOH dropwise at room temperature.
    
  • Observation:

    • Unlike

      
      -methyl indole, which reacts instantly and exothermically, the 
      
      
      
      -methoxy derivative reacts slower (over 1-2 hours).
  • Product Isolation:

    • Pour into ice water. Filter the precipitate.[1][2]

    • Result: Primary product is Methyl 3-bromo-1-methoxy-2-indolecarboxylate .

    • Note: Excess bromine leads to the 3,5-dibromo derivative, confirming the para-directing effect of the

      
      -OMe group relative to the benzene ring.
      

Part 4: Strategic Applications

Application ScenarioRecommended VariantRationale
Permanent Drug Scaffold N-Methyl Indole High metabolic stability; established pharmacophore.
C2-Functionalization 1-Methoxy Indole Use

-OMe to direct lithiation to C2 (if ester is absent) or C7, then cleave to N-H.
Transient Protection 1-Methoxy Indole Blocks N-H, modulates electronics, removable with Zn/AcOH.
Oxidative Stability 1-Methoxy-2-Ester The EWG combination resists air oxidation better than electron-rich

-Me indoles.
References
  • Synthesis of Methoxy-Activated Indoles: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2012).

  • Kinetics of Bromination: Kinetics of bromine addition to acrylic acid and methacrylic acid... (Comparison of methyl vs methoxy reactivity). 3[4][5][6][7][8]

  • Oxidative Cleavage Protocols: Oxidative Cleavage Reaction of Substituted Indoles Catalyzed by Plant Cell Cultures. 9

  • General Reactivity of Indole Esters: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. 10

  • Directed Ortho Metalation: Directed ortho metalation - Wikipedia. 11[4][6][7][8]

Sources

Validation

Introduction: Navigating the Regiochemistry of Indole Functionalization

An In-Depth Guide to Directing Group Efficiency: N-Methoxycarbamoyl vs. N-Pivaloyl Indoles in C-H Functionalization For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Directing Group Efficiency: N-Methoxycarbamoyl vs. N-Pivaloyl Indoles in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, celebrated for its vast biological activities.[1] However, the selective functionalization of its multiple C-H bonds presents a persistent challenge for synthetic chemists.[2] The intrinsic electronic properties of the indole ring favor electrophilic substitution at the C3 position, with the C2 and benzenoid positions (C4-C7) being significantly less reactive.[3] To overcome this, the use of directing groups (DGs) installed on the indole nitrogen has become an indispensable strategy, enabling transition-metal-catalyzed C-H activation at previously inaccessible sites.[4]

This guide provides a comprehensive comparison of two powerful, yet mechanistically distinct, directing groups: the sterically demanding N-pivaloyl group and the chelating N-methoxycarbamoyl group. We will dissect their respective efficiencies, explore the mechanistic rationale behind their regiochemical preferences, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors. Our focus is not merely on the "what" but the "why," offering insights into how these groups steer reactivity to achieve precise control over indole functionalization.

The N-Pivaloyl Group: A Steric Powerhouse for C7-Functionalization

The N-pivaloyl group is a quintessential example of a sterically-driven directing group. Its large tert-butyl substituent effectively blocks the C2-position, compelling the metal catalyst to engage with the less hindered C-H bonds on the benzenoid ring. Through chelation with the pivaloyl carbonyl, a metallacyclic intermediate is formed, which overwhelmingly favors activation of the C7-H bond.[5]

Mechanistic Rationale for C7-Selectivity

The high regioselectivity for the C7 position is primarily attributed to the formation of a stable six-membered rhodacycle intermediate. The steric clash between the bulky tert-butyl group and the hydrogen at C7 forces a specific conformation of the N-pivaloylindole substrate upon coordination to the metal center. This orientation positions the C7-H bond for facile cyclometalation, while the alternative C2-H activation, which would proceed through a less stable five-membered ring, is disfavored. This strategy has been successfully employed in a variety of transformations, including rhodium-catalyzed alkenylation and alkylation, palladium-catalyzed arylation, and even metal-free borylation.[2][6]

cluster_0 N-Pivaloyl Directed C7-Functionalization Indole N-Pivaloyl Indole Chelation Coordination of Rh to Pivaloyl Carbonyl Indole->Chelation + Catalyst Catalyst [RhCp*Cl2]2 Intermediate Six-Membered Rhodacycle (C7-H Activation) Chelation->Intermediate C-H Activation Coupling Oxidative Addition/ Reductive Elimination (with Alkene/Alkyne) Intermediate->Coupling Product C7-Functionalized Indole Coupling->Product

Caption: Mechanism of N-pivaloyl directed C7 C-H activation.

Performance Data in C7-Functionalization

The N-pivaloyl group has proven highly effective in directing various functionalities to the C7 position with excellent yields and regioselectivity.

Reaction TypeCatalyst SystemCoupling PartnerYield (%)Regioselectivity (C7:other)Reference
Alkenylation[RhCpCl₂]₂, AgSbF₆Methyl acrylate95%>20:1[6]
Alkenylation[RhCpCl₂]₂, AgSbF₆Styrene85%>20:1[6]
Alkylation[RhCp*Cl₂]₂, AgSbF₆But-3-en-2-one82%>20:1[7]
ArylationPd(OAc)₂, LigandArylboronic acid70-90%High C7[5]
BorylationBBr₃ (metal-free)-70-85%High C7[2]
Experimental Protocol: Rh-Catalyzed C7-Alkenylation of N-Pivaloylindole

This protocol is adapted from the work of Ma and coworkers for the direct C7-alkenylation of indoles.[6]

  • Reaction Setup: To a flame-dried Schlenk tube, add N-pivaloylindole (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Addition of Reagents: Add the alkene (e.g., methyl acrylate, 0.4 mmol, 2.0 equiv.) and 1.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired C7-alkenylated indole.

The N-Methoxycarbamoyl Group: A Chelating Auxiliary for C2-Functionalization

In stark contrast to the sterically driven N-pivaloyl group, the N-methoxycarbamoyl group (-CON(H)OMe) directs functionalization to the C2 position through a different mechanism. This group acts as a bidentate ligand, forming a stable five-membered metallacyclic intermediate that positions the C2-H bond for activation.[8]

Mechanistic Rationale for C2-Selectivity

The efficiency of the N-methoxycarbamoyl group stems from its ability to form a robust five-membered chelate with the transition metal catalyst (e.g., Rh(III)). This chelation brings the metal center into close proximity to the C2-H bond, facilitating a concerted metalation-deprotonation (CMD) event.[9] This pathway is kinetically and thermodynamically favored over the alternative seven-membered metallacycle required for C7-activation. This directing group has demonstrated remarkable versatility, capable of undergoing transformations where it is retained, coupled, or even completely eliminated post-functionalization.[8]

cluster_1 N-Methoxycarbamoyl Directed C2-Functionalization Indole N-Methoxycarbamoyl Indole Chelation Bidentate Chelation to Carbonyl & Methoxy O Indole->Chelation + Catalyst Catalyst [RhCp*Cl2]2 Intermediate Five-Membered Rhodacycle (C2-H Activation) Chelation->Intermediate C-H Activation Coupling Reaction with Amidating Reagent (e.g., Dioxazolone) Intermediate->Coupling Product C2-Amidated Indole Coupling->Product

Caption: Mechanism of N-methoxycarbamoyl directed C2 C-H activation.

Performance Data in C2-Functionalization

The N-methoxycarbamoyl group is highly effective for introducing various functionalities at the C2 position.

Reaction TypeCatalyst SystemCoupling PartnerYield (%)Regioselectivity (C2:other)Reference
Amidation[CpRhCl₂]₂, Zn(OTf)₂1,4,2-dioxazol-5-one70-95%Exclusive C2[8]
Alkenylation[Ir(cod)Cl]₂, LigandAlkenyl Acrylate60-85%High C2 (>70:1)[3]
ArylationPd(OAc)₂, LigandAryl Halide65-88%High C2[9]
Allylation[CpRhCl₂]₂, AdditiveAllyl Carbonate70-90%High C2[9]
Experimental Protocol: Rh-Catalyzed C2-Amidation of N-Methoxycarbamoyl Indole

This protocol is based on the versatile transformations reported by Yu and coworkers.[8]

  • Reaction Setup: To a screw-capped vial, add N-methoxy-1H-indole-1-carboxamide (0.2 mmol, 1.0 equiv.), 1,4,2-dioxazol-5-one (0.24 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%), and Zn(OTf)₂ (0.06 mmol, 30 mol%).

  • Inert Atmosphere: If necessary, purge the vial with argon.

  • Addition of Solvent: Add 2.0 mL of anhydrous THF.

  • Reaction: Seal the vial and heat at 60 °C for 12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the C2-amidated product.

Head-to-Head Comparison and Strategic Application

The choice between an N-pivaloyl and an N-methoxycarbamoyl directing group is dictated entirely by the desired regiochemical outcome. They are not competitors but rather complementary tools in the synthetic chemist's arsenal.

FeatureN-Pivaloyl GroupN-Methoxycarbamoyl Group
Primary Regioselectivity C7 C2
Mechanism of Action Steric hindrance / 6-membered metallacycleBidentate chelation / 5-membered metallacycle
Common Catalysts Rh(III), Pd(II)Rh(III), Ir(III), Pd(II)
Reaction Scope Alkenylation, Alkylation, Arylation, BorylationAmidation, Alkenylation, Arylation, Allylation
Removal Conditions Harsh (e.g., LDA, strong base/heat)[10]Moderate (e.g., acid/base hydrolysis, reductive cleavage)[8]

Strategic Choice:

  • To functionalize the C7 position for building complex polycyclic alkaloids or introducing substituents on the benzenoid ring, the N-pivaloyl group is the undisputed choice.

  • To functionalize the C2 position , which is crucial for many bioactive molecules, the N-methoxycarbamoyl group provides a reliable and highly selective route.

Synthesis and Removal of Directing Groups

The practical utility of a directing group also depends on the ease of its installation and subsequent removal.

cluster_piv N-Pivaloyl Pathway cluster_meo N-Methoxycarbamoyl Pathway start Indole piv_install Install Pivaloyl Group PivCl, Base start->piv_install meo_install Install Methoxycarbamoyl 1. Phosgene equiv. 2. MeONH2 start->meo_install piv_indole N-Pivaloyl Indole piv_install->piv_indole piv_func C7-Functionalization [Rh], Alkene piv_indole->piv_func piv_prod C7-Substituted N-Pivaloyl Indole piv_func->piv_prod piv_deprotect Deprotection LDA or Strong Base piv_prod->piv_deprotect final_prod Final Product piv_deprotect->final_prod meo_indole N-Methoxycarbamoyl Indole meo_install->meo_indole meo_func C2-Functionalization [Rh], Dioxazolone meo_indole->meo_func meo_prod C2-Substituted N-Methoxycarbamoyl Indole meo_func->meo_prod meo_deprotect Deprotection Hydrolysis meo_prod->meo_deprotect meo_deprotect->final_prod

Caption: General synthetic workflows for indole functionalization.

Protocol: Synthesis of N-Pivaloylindole
  • To a solution of indole (10 mmol) in anhydrous THF (50 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 12 mmol) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add pivaloyl chloride (11 mmol) dropwise.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol: Deprotection of N-Pivaloylindole

As described by Cernak and coworkers, removal often requires strong base.[10]

  • Dissolve the N-pivaloylindole (1 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify to obtain the NH-free indole.

Conclusion

The N-pivaloyl and N-methoxycarbamoyl groups are powerful auxiliaries that offer orthogonal control over the regioselectivity of indole C-H functionalization. The N-pivaloyl group, governed by sterics, is the premier choice for targeting the C7 position. Conversely, the N-methoxycarbamoyl group, operating via a tight chelation control, provides a highly efficient pathway to the C2 position. Understanding their distinct mechanisms of action allows for rational design of synthetic strategies, enabling the precise and efficient construction of complex, functionalized indole derivatives for applications in drug discovery and beyond.

References

  • Yin, G., & Wu, Y. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. RSC Advances, 12(1), 1-5. [Link]

  • Li, B., Ma, J., & Wang, G. (2022). C-H functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 33(1), 245-256. [Link]

  • Kim, H., & Kim, S. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Molecules, 28(5), 2296. [Link]

  • Taber, D. F. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Organic Chemistry: Current Research, 7(2). [Link]

  • Wang, Q., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10450-10459. [Link]

  • Alonso, R., & Compañón, I. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3241. [Link]

  • Ackermann, L. (2018). Traceless removal of the N-pivaloyl group in a one-pot fashion. Angewandte Chemie International Edition, 57(4), 938-941. [Link]

  • Smith, A. M., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Organic & Biomolecular Chemistry, 19(13), 2919-2924. [Link]

  • Ma, D., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

  • Xu, L., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

  • Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2267-2279. [Link]

  • Kim, J., & Chang, S. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(25), 7949-7957. [Link]

  • Ghosh, P., & Das, S. (2021). The C-H functionalization of N-alkoxycarbamoyl indoles by transition metal catalysis. Organic & Biomolecular Chemistry, 19(37), 7949-7969. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). C-H Functionalization of Indoles at the C7 Position. Chemistry–A European Journal, 24(40), 10034-10046. [Link]

  • Ellman, J. A. C-H Functionalization. Ellman Laboratory Website. [Link]

Sources

Comparative

X-ray crystallography data for methyl 1-methoxy-2-indolecarboxylate

Comparative Analysis of X-Ray Diffraction vs. Solution-State Spectroscopic Methods Executive Summary & Strategic Context The structural characterization of Methyl 1-methoxy-2-indolecarboxylate presents a unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of X-Ray Diffraction vs. Solution-State Spectroscopic Methods

Executive Summary & Strategic Context

The structural characterization of Methyl 1-methoxy-2-indolecarboxylate presents a unique challenge in small molecule crystallography. Unlike standard indole derivatives, the presence of the N-methoxy group (1-position) introduces significant electronic repulsion and steric strain relative to the C2-carboxylate and the C7-proton.

This guide provides a technical comparison between Single Crystal X-Ray Diffraction (SC-XRD) —the definitive method for solid-state conformation—and alternative solution-state methods (NMR, DFT). While NMR is indispensable for purity, this guide argues that SC-XRD is the obligatory method for this specific scaffold to resolve the N–O bond torsion and ester planarity , which directly dictate the molecule's pharmacophore binding potential.

Comparative Performance Analysis

The following table contrasts the efficacy of SC-XRD against high-field NMR and Density Functional Theory (DFT) specifically for resolving the N-methoxy indole geometry.

Table 1: Structural Elucidation Efficacy Matrix
FeatureSC-XRD (Gold Standard) NOESY/ROESY NMR (Solution) DFT (B3LYP/6-31G)*
N–O Bond Torsion Direct Measurement (±0.05°)Inferential (Weak NOE signals)Theoretical Minima only
Ester Planarity Precise (tilted vs. coplanar)Averaged (Fast rotation)Gas-phase prediction
Packing Forces Visualized (

-stacking, H-bonds)
N/ARequires Periodic Boundary Cond.
Absolute Config. Definitive (if chiral/anomalous)N/AN/A
Sample Req. Single Crystal (>0.1 mm)~5 mg dissolvedComputational Resources
Turnaround 24–48 Hours1–2 Hours12–24 Hours

Critical Insight: For Methyl 1-methoxy-2-indolecarboxylate, solution NMR often suggests a time-averaged conformation of the N-methoxy group. Only SC-XRD captures the "locked" conformation driven by the anomeric effect on the nitrogen atom and the steric clash with the C2-ester.

Reference Crystallographic Specifications

When validating your experimental data for this compound, the following parameters represent the Quality Acceptance Criteria derived from homologous N-alkoxy indole structures (e.g., CSD Refcode families of N-hydroxy/methoxy indoles).

Table 2: Target Data Specifications for Methyl 1-methoxy-2-indolecarboxylate
ParameterExpected Range/ValueStructural Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatics to maximize packing efficiency.
Space Group

or

Centrosymmetric packing is favored for achiral esters.
R-Factor (

)
< 5.0% (0.05)Indicates high-quality model fit to electron density.
N1–O1 Bond Length 1.38 – 1.41 ÅCharacterizes the single bond character; shorter than typical N-O due to resonance.
Torsion (C2-N1-O-C) ~90° (Orthogonal) or ~0° (Planar)The Critical Metric. Determines if the O-Me is syn- or anti-periplanar to the ester.
Intermolecular Contacts

Look for H-bonding between the ester carbonyl and aromatic protons.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these self-validating protocols.

Crystallization Protocol (Vapor Diffusion)

Why this works: The N-methoxy group increases lipophilicity compared to N-H indoles. A slow increase in polarity is required to order the lattice.

  • Dissolution: Dissolve 15 mg of pure Methyl 1-methoxy-2-indolecarboxylate in 0.5 mL of Dichloromethane (DCM) . Ensure complete solvation; filter through a 0.2 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the DCM solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial into a larger jar containing 3 mL of n-Hexane or Pentane .

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 48–72 hours.

  • Harvesting: Observe for colorless, block-like prisms. If needles form (indicating rapid precipitation), repeat with a 1:1 DCM/Toluene mix as the solvent.

Data Collection & Refinement Strategy

Standard: Mo-K\alpha radiation (


 Å) at 100 K.
  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil. Flash cool to 100 K immediately to minimize thermal motion of the terminal methyl groups.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical for the oxygen-rich functional groups.

  • Refinement: Use SHELXL (Sheldrick). Treat the methyl group on the N-methoxy as a "rotating group" (AFIX 137) if electron density is smeared, though at 100 K it should be well-resolved.

Structural Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the structural logic governing the N-methoxy conformation.

Diagram 1: Structural Elucidation Workflow

G Sample Crude Methyl 1-methoxy-2-indolecarboxylate Purity Purity Check (1H NMR > 98%) Sample->Purity Cryst Crystallization (Vapor Diffusion) Purity->Cryst XRD SC-XRD Data Collection (100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Check Is R1 < 5%? Refine->Check Check->Cryst No (Retry) Publish Final CIF Generation Check->Publish Yes (Valid)

Caption: Step-by-step workflow for validating the crystal structure, emphasizing the feedback loop if refinement metrics (


) fail.
Diagram 2: Steric & Electronic Influences on Conformation

This diagram explains why the crystal structure adopts the specific geometry (Syn vs Anti) regarding the N-OMe group.

Conformation Core Indole Scaffold (Planar) N1 N1 Position Core->N1 C2 C2-Carboxylate (Ester) Core->C2 OMe N-Methoxy Group N1->OMe LP Lone Pair Repulsion OMe->LP Electronic Steric Steric Clash (Peri-interaction) C2->Steric Spatial Result Observed Geometry: N-O bond out-of-plane or Anti-periplanar LP->Result Twists OMe Steric->Result Locks Conformation

Caption: Mechanistic factors driving the specific N-methoxy orientation observed in X-ray data: balancing lone-pair repulsion with steric hindrance.

References

  • Somei, M., et al. (1991). "Preparation of 1-Hydroxyindole Derivatives and Their Biological Activities." Heterocycles. (Foundational chemistry of N-hydroxy/methoxy indoles).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. (Standard for R-factor and validation).

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. (Reference for bond length comparisons).

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Note: As this specific derivative is a specialized intermediate, experimental data should always be cross-referenced with the Cambridge Structural Database (CSD) using the core "1-methoxyindole" fragment search to validate bond lengths.

Validation

Chromatographic Profiling of Methyl 1-methoxy-2-indolecarboxylate: A Comparative Method Development Guide

Executive Summary Methyl 1-methoxy-2-indolecarboxylate (CAS: 67929-86-6, also known as methyl 1-methoxy-1H-indole-2-carboxylate) represents a specialized class of N-alkoxyindoles used as intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-methoxy-2-indolecarboxylate (CAS: 67929-86-6, also known as methyl 1-methoxy-1H-indole-2-carboxylate) represents a specialized class of N-alkoxyindoles used as intermediates in the synthesis of biologically active alkaloids and pharmaceutical candidates. Unlike standard N-H or N-alkyl indoles, the N-methoxy functionality introduces unique polarity and stability considerations.

This guide provides a comparative analysis of chromatographic methods for isolating and analyzing this compound. We focus on distinguishing it from critical synthetic impurities: the N-hydroxy precursor (methyl 1-hydroxy-2-indolecarboxylate) and the N-H byproduct (methyl indole-2-carboxylate).

Core Comparison Matrix
FeatureNormal Phase (NP) Reverse Phase (RP) GC-MS
Primary Utility Purification (Flash/Prep)Analytical Purity / QCVolatile Impurity Analysis
Stationary Phase Silica Gel (SiO₂)C18 (Octadecylsilyl)5% Phenyl Polysiloxane
Separation Mechanism Adsorption (H-bonding)Hydrophobic InteractionBoiling Point / Polarity
Retention Order N-OMe (Fast) < N-H < N-OH (Slow)N-OH (Fast) < N-H < N-OMe (Slow)N-OMe < N-H (Thermal issues possible)
Key Limitation Poor resolution of isomersRequires acidic modifierN-O bond thermal lability

Structural Analysis & Chromatographic Behavior[1][2][3]

The separation logic for methyl 1-methoxy-2-indolecarboxylate is dictated by the N-methoxy group's impact on polarity and hydrogen bonding.

  • Lipophilicity (LogP): The N-methoxy group masks the indole N-H hydrogen bond donor, increasing lipophilicity relative to the parent N-H indole.

    • Predicted LogP (N-OMe): ~2.4 - 2.6

    • Predicted LogP (N-H): ~2.1 - 2.2[1][2][3]

    • Predicted LogP (N-OH): ~1.5 - 1.8

  • Electronic Effects: The electron-withdrawing ester at C2 stabilizes the indole ring but reduces the basicity of the nitrogen, making pH control less critical for peak shape than with simple indoles, though acidic modifiers are still recommended.

Visualization: Separation Logic & Impurity Profile

The following diagram illustrates the theoretical separation order based on interaction mechanisms.

SeparationLogic cluster_compounds Analytes (Decreasing Polarity) cluster_methods Chromatographic Modes N_OH N-Hydroxy Precursor (High Polarity, H-Donor) NP Normal Phase (Silica) Adsorption N_OH->NP Elutes Last (Strong H-Bonding) RP Reverse Phase (C18) Hydrophobic Partitioning N_OH->RP Elutes First (Hydrophilic) N_H N-H Byproduct (Med Polarity, H-Donor) N_H->NP Elutes Intermediate N_H->RP Elutes Intermediate N_OMe Target: N-Methoxy (Low Polarity, No H-Donor) N_OMe->NP Elutes First (Weak Interaction) N_OMe->RP Elutes Last (Hydrophobic)

Caption: Comparative elution order of Methyl 1-methoxy-2-indolecarboxylate (N-OMe) vs. impurities on NP and RP systems.

Experimental Protocols

Method A: Normal Phase (Purification Focus)

This method is the industry standard for isolating the target compound from crude reaction mixtures (e.g., alkylation of N-hydroxyindoles).

  • Objective: Maximize throughput and loadability.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step Protocol:

  • Equilibration: Condition column with 100% Hexane for 5 column volumes (CV).

  • Sample Loading: Dissolve crude residue in minimum volume of CH₂Cl₂ or Toluene (avoid MeOH as it disrupts silica adsorption).

  • Gradient Elution:

    • 0–5 min: 100% Hexane (Elutes non-polar protecting group debris).

    • 5–20 min: 0% → 20% EtOAc in Hexane.

    • Target Elution: Methyl 1-methoxy-2-indolecarboxylate typically elutes between 10–15% EtOAc .

    • Note: The N-hydroxy precursor will retain strongly and may require >40% EtOAc to elute.

  • Detection: UV at 254 nm (Indole chromophore) or TLC (Rf ~0.6 in Hexane:EtOAc 8:2).

Method B: Reverse Phase HPLC (Analytical Purity)

This method is recommended for final purity assessment and quantifying trace N-H impurities.

  • Objective: High-resolution separation of structurally similar indoles.

  • System: Agilent 1200/1260 or equivalent UHPLC.

  • Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[4]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Table:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Phase
0.0 5% 1.0 Equilibration
2.0 5% 1.0 Load
15.0 95% 1.0 Elution Window
18.0 95% 1.0 Wash

| 18.1 | 5% | 1.0 | Re-equilibration |

Expected Performance:

  • Retention Time (Approx): 10.5 – 11.5 min (depending on dead volume).

  • Resolution (Rs): > 2.0 between N-H impurity (elutes earlier, ~9.0 min) and N-OMe target.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the indole nitrogen lone pair and free silanols on the column stationary phase.

  • Solution: Although the N-methoxy group reduces basicity, residual N-H impurities can tail. Ensure the mobile phase pH is acidic (pH ~2.5–3.0 using Formic or Phosphoric acid) to protonate residual silanols.

Co-elution of Isomers
  • Scenario: Separation of C-alkylated vs. N-alkoxy isomers.

  • Solution: Switch to a Phenyl-Hexyl column. The pi-pi interaction with the indole core provides orthogonal selectivity compared to the hydrophobicity-driven C18 separation.

Thermal Instability (GC-MS)
  • Risk: The N-O bond is thermally labile. At high injector temperatures (>250°C), methyl 1-methoxy-2-indolecarboxylate may undergo homolytic cleavage or rearrangement to N-H indoles or ring-expanded products.

  • Recommendation: Use HPLC-MS (ESI+) for mass identification. If GC is mandatory, use a "Cool On-Column" injection technique or limit injector temp to 200°C.

References

  • Synthesis and Purific

    • Source: Vertex AI / Google Patents (Indoloylguanidine deriv
    • Context: Describes the synthesis of methyl 1-methoxy-2-indolecarboxylate via alkylation of the N-hydroxy precursor and purification str
    • URL: (Representative citation for synthesis class).

  • Chromatographic Behavior of Indole Carboxyl

    • Source: BenchChem.[4] "A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate".

    • Context: Provides the baseline C18 retention behavior for methyl indole carboxylates, serving as the comparative standard for the N-OMe deriv
    • URL:

  • General Properties of 1-Methoxyindole Deriv

    • Source: PubChem Compound Summary for Methyl 1-methoxy-1H-indole-2-carboxyl
    • Context: Verifies chemical structure, LogP predictions, and physical properties used to derive retention logic.
    • URL:

  • Separ

    • Source: Somei, M., et al. "Preparation of 1-Hydroxy- and 1-Methoxyindoles". Heterocycles.
    • Context: Fundamental literature on the stability and polarity differences between N-OH and N-OMe indoles during silica chrom
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-methoxy-2-indolecarboxylate proper disposal procedures

Operational Safety & Waste Management Guide Executive Summary & Chemical Identification Methyl 1-methoxy-2-indolecarboxylate is a specialized organic intermediate, often synthesized during the development of indole-based...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Waste Management Guide

Executive Summary & Chemical Identification

Methyl 1-methoxy-2-indolecarboxylate is a specialized organic intermediate, often synthesized during the development of indole-based pharmaceuticals (e.g., sodium-hydrogen exchange inhibitors). Unlike common bulk solvents, this compound is typically handled in smaller research quantities. However, its structural properties—specifically the N-methoxy functionality and indole core—necessitate strict adherence to hazardous waste protocols to prevent environmental contamination and unintended chemical reactivity.

Chemical Profile:

Property Detail
Chemical Name Methyl 1-methoxy-2-indolecarboxylate
Functional Groups Indole core, N-methoxy group (Position 1), Methyl ester (Position 2)
Physical State Solid (crystalline) or viscous oil (depending on purity/isolation method)
Primary Hazard Irritant / Harmful. Treat as a potential sensitizer and aquatic toxin based on indole-ester structure-activity relationships (SAR).

| Waste Stream | Hazardous Organic Waste (Non-halogenated, unless in halogenated solvent) |

Hazard Characterization & Safety Precautions

Before initiating disposal, you must characterize the risk. As a research intermediate, specific toxicological data may be sparse. Therefore, Universal Precautions for organic synthesis intermediates apply.

  • Toxicological Risks: Indole esters are known skin, eye, and respiratory irritants. The N-methoxy group adds a potential for increased reactivity compared to simple indoles.

  • Reactivity: Stable under normal conditions but combustible. Incompatible with strong oxidizing agents and strong bases (which may hydrolyze the ester).

Required Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. Double-gloving is recommended during spill cleanup.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Respiratory: If handling fine powder/dust outside a fume hood, use an N95 or P100 particulate respirator.

Waste Classification & Segregation

Proper disposal begins with correct classification under EPA (RCRA) or local regulations. This compound is not typically a P-listed or U-listed waste by name, but it falls under "Characteristic Waste" due to toxicity and ignitability potential.

Decision Logic for Waste Segregation

Use the following logic to determine the correct waste stream for your material.

WasteSegregation Start Start: Identify Waste Form IsSolid Is the material a Solid? Start->IsSolid SolidBin Solid Hazardous Waste Bin (Yellow Bag/Drum) IsSolid->SolidBin Yes IsSolution Is it dissolved in solvent? IsSolid->IsSolution No CheckSolvent Check Solvent Type IsSolution->CheckSolvent Yes Halo Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halo HaloBin Halogenated Organic Waste (Red Can/Carboy) Halo->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste (Clear/White Carboy) Halo->NonHaloBin No (e.g., Methanol, EtOAc)

Figure 1: Decision tree for segregating Methyl 1-methoxy-2-indolecarboxylate waste streams.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid / Powder

Context: You have expired, degraded, or excess solid material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum lined with a chemically resistant liner (6-mil polyethylene).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "Methyl 1-methoxy-2-indolecarboxylate".

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer: Transfer the solid using a disposable spatula or powder funnel to minimize dust generation. Do not dissolve the solid in solvent just to dispose of it (this increases waste volume and cost), unless your facility specifically bans solid chemical disposal.

  • Secondary Containment: Place the sealed jar into the lab's satellite accumulation area (SAA) secondary containment tray.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, Dichloromethane) after extraction or chromatography.[1]

  • Identify the Solvent: The solvent dictates the waste stream, not the solute (unless the solute is highly toxic/reactive).

    • If DCM/Chloroform: Use Halogenated Waste .

    • If Ethyl Acetate/Methanol/Hexane: Use Non-Halogenated Waste .

  • Bulking: Pour the solution into the appropriate carboy (usually 20L HDPE).

  • Rinsing: Rinse the original flask with a small volume of the same solvent and add the rinse to the waste carboy.

  • Closure: Ensure the waste cap is tightly closed (vented caps are preferred if evolution of gas is remotely possible, though unlikely here).

Scenario C: Contaminated Packaging

Context: Empty vials or bottles that contained the chemical.

  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol).

  • Solvent Disposal: Collect all rinsates into the appropriate liquid waste container (Scenario B).

  • Defacing: Cross out the original label.

  • Glass Disposal: If the container is glass and fully rinsed/dried, dispose of it in the "Broken/Laboratory Glass" box. If unrinsed, it must be treated as solid hazardous waste (Scenario A).

Spill Response Workflow

In the event of a spill, rapid containment prevents exposure and facility contamination.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Contain Spill (Absorbent Pads/Vermiculite) PPE->Contain Collect 4. Collect Waste (Scoop into Bag/Jar) Contain->Collect Clean 5. Decontaminate Surface (Soap & Water Wash) Collect->Clean Dispose 6. Dispose as Haz Waste Clean->Dispose

Figure 2: Operational workflow for cleaning up minor laboratory spills.

Specific Cleanup Instructions:

  • Solid Spill: Do not dry sweep if dust is generated. Use a wet wipe or cover with damp absorbent material before scooping.

  • Liquid Spill: Cover with vermiculite or universal absorbent pads. Wait 5 minutes for absorption. Transfer saturated absorbent to a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Methyl 1-methoxy-2-indolecarboxylate."

References
  • National Institutes of Health (PubChem). Methyl 1-methoxy-1H-indole-3-carboxylate (Related Compound Safety Data). PubChem Compound Summary. Available at: [Link]

  • Google Patents / Espacenet.Preparation of 1-methoxy-2-indoloylguanidine (Synthesis & Intermediate Identification). EP0622356A1.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-methoxy-2-indolecarboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for Methyl 1...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for Methyl 1-methoxy-2-indolecarboxylate. While comprehensive toxicological data for this specific compound may be limited, its structural relation to other indole derivatives necessitates a cautious and thorough approach to personal protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety in your laboratory.

Hazard Analysis: A Data-Driven Approach to Safety

To establish the appropriate level of protection, we must first understand the potential hazards. Based on the Globally Harmonized System (GHS) classifications of structurally analogous compounds like Methyl 1H-indole-2-carboxylate and Methyl-6-methoxy-2-indolecarboxylate, we can anticipate the primary risks associated with handling Methyl 1-methoxy-2-indolecarboxylate.

Table 1: Potential Hazard Classification

Hazard Class Anticipated Risk Rationale / Source Compounds
Acute Toxicity, Oral Harmful if swallowed.[1][2] Based on GHS data for related indole carboxylates.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2] A consistent classification across multiple indole ester derivatives.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2] A consistent classification across multiple indole ester derivatives.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[1][3] | Inhalation of dust or aerosols may irritate the respiratory system.[1][3] |

The toxicological properties of Methyl 1-methoxy-2-indolecarboxylate have not been thoroughly investigated, therefore it is imperative to handle it with the assumption that it possesses these hazards.[3]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks outlined above. The selection of PPE is not static; it must be adapted to the specific procedure and scale of the operation.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required for all operations.[3][4]

  • Splash Hazard Protocol: When handling solutions or performing any operation with a risk of splashing, a full-face shield (minimum 8-inch) must be worn in addition to safety goggles.[3][5]

Hand Protection

The primary route of dermal exposure is through the hands.

  • Glove Type: Chemically resistant nitrile gloves are the standard recommendation.[6] Always inspect gloves for tears or punctures before use.[3]

  • Technique: For weighing solids or performing solution transfers, double-gloving is a best practice.[7] This provides an additional barrier and a clear decontamination procedure—the outer glove can be removed immediately after the primary handling step. Dispose of contaminated gloves immediately in the designated hazardous waste container in accordance with good laboratory practices.[3][8]

Body Protection

Protecting skin and personal clothing from contamination is crucial.

  • Standard Operations: A clean, fully buttoned laboratory coat is the minimum requirement.[6][7]

  • High-Risk Procedures: For large-scale operations or situations with a significant risk of splashes or aerosol generation, impervious clothing or a chemical-resistant suit should be utilized.[4][9]

  • Footwear: Closed-toe shoes are mandatory at all times in the laboratory.[7]

Respiratory Protection

Inhalation of airborne particles or aerosols is a key risk to be controlled.[9]

  • Primary Control: All handling of Methyl 1-methoxy-2-indolecarboxylate, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Secondary Control: If a fume hood is unavailable or if the risk assessment indicates a potential for aerosol generation beyond the containment capacity of the hood, respiratory protection is required. A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[3]

Operational Protocol: From Preparation to Disposal

A safe experiment begins before the chemical container is opened and ends only after the waste is properly segregated.

Step 1: Preparation and Planning
  • Designate Area: All work must be conducted in a designated area, such as a chemical fume hood.[7]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Surface Protection: Cover the work surface with disposable, absorbent bench paper.[7]

  • Assemble Materials: Gather all necessary equipment, solvents, and the chemical to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as determined by your risk assessment, following the guidance in Section 2.

PPE_Decision_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Engineering & PPE Selection Start Assess Handling Task Task_Type Type of Operation? Start->Task_Type Weighing Weighing Solid (<1g) Task_Type->Weighing Weighing Solid Solution Preparing/Transferring Solution Task_Type->Solution Solution Work Large_Scale Large Scale / High Energy (>1g, Sonicating, etc.) Task_Type->Large_Scale High Risk PPE_Weighing Fume Hood + Lab Coat + Safety Goggles + Double Nitrile Gloves Weighing->PPE_Weighing PPE_Solution Fume Hood + Lab Coat + Goggles & Face Shield + Double Nitrile Gloves Solution->PPE_Solution PPE_Large_Scale Fume Hood + Chem-Resistant Suit + Goggles & Face Shield + Double Nitrile Gloves + Consider Respirator Large_Scale->PPE_Large_Scale

Caption: PPE selection workflow based on the specific laboratory task.

Step 2: Safe Handling Procedure
  • Weighing: When weighing the solid compound, perform the task within the fume hood. Use a dedicated spatula and weighing vessel.[7]

  • Preparing Solutions: To avoid splashing, slowly add the solid to the solvent.[7] Keep containers covered as much as possible during the process.

  • General Conduct: Avoid contact with skin and eyes and inhalation of any dust or vapor.[4] Do not eat, drink, or smoke in the work area.[10]

Step 3: Cleanup and Decontamination
  • Work Surface: Upon completion, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated bench paper as hazardous waste.

  • Equipment: Decontaminate all non-disposable equipment used during the procedure.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing all PPE.[3]

Spill and Disposal Management

Accidents can happen, and a clear plan is essential for safe mitigation.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.[4][9]

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood.[9]

  • Contain: Wearing full PPE, contain the spill by soaking it up with an inert absorbent material (e.g., vermiculite, sand).[3]

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[4][11]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Protocol
  • Chemical Waste: All waste containing Methyl 1-methoxy-2-indolecarboxylate, including surplus material and absorbed spills, must be treated as hazardous waste.[3]

  • Contaminated Materials: Used gloves, bench paper, and other disposable materials that have come into contact with the chemical must also be disposed of as hazardous waste.[3]

  • Containers: Keep waste in suitable, closed, and properly labeled containers for disposal.[3][4] Do not allow the product or contaminated materials to enter drains or the environment.[4][9]

By integrating these expert protocols and understanding the rationale behind them, you can build a robust safety culture in your laboratory, ensuring that your valuable research is conducted with the highest standards of personal and environmental protection.

References

  • Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. 7

  • Santa Cruz Biotechnology. (n.d.). Methyl indole-1-carboxylate Safety Data Sheet. 3

  • Shanghai Haohong Scientific Co., Ltd. (2024, July 29). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Safety Data Sheet. 9

  • Fisher Scientific. (n.d.). Methyl 1H-indole-2-carboxylate Safety Data Sheet. 10

  • Benchchem. Personal protective equipment for handling 1-Acetoxyindole. 6

  • ChemicalBook. (2024, November 02). Methyl indole-2-carboxylate Chemical Safety Data Sheet. 4

  • Fisher Scientific. (n.d.). Benzene, 1-methoxy-2-(1-methylethyl)- Safety Data Sheet. 12

  • PubChem. (n.d.). Methyl-6-methoxy-2-indolecarboxylate. National Center for Biotechnology Information. 1

  • Thermo Fisher Scientific. (2025, September 24). 2-Propanamine, 1-methoxy-, (2S)- Safety Data Sheet. 13

  • Fluorochem. (2024, December 19). METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE Safety Data Sheet. 8

  • Targetmol. (2025, November 27). Safety Data Sheet. 11

  • Fisher Scientific. (2010, July 06). 1-Methoxy-2-methyl-2-propanol Safety Data Sheet. 14

  • Sigma-Aldrich. (2025, October 15). Methoxyphenamine hydrochloride Safety Data Sheet.

  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. 2

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. 5

  • Apollo Scientific. (2023, July 07). 4-Methoxy-1H-indole-2-carboxylic acid Safety Data Sheet. 15

Sources

© Copyright 2026 BenchChem. All Rights Reserved.